3,5-Dimethyl-4-methoxythiophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3,5-dimethylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWMTSFFLQROAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374400 | |
| Record name | 3,5-Dimethyl-4-methoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140131-92-6 | |
| Record name | 3,5-Dimethyl-4-methoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 140131-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Spectroscopic Analysis of 3,5-Dimethyl-4-methoxythiophenol: An In-depth Technical Guide
Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 3,5-Dimethyl-4-methoxythiophenol, a compound of interest in synthetic chemistry and drug development. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related molecules.
Introduction and Molecular Structure
3,5-Dimethyl-4-methoxythiophenol is an aromatic thiol derivative with potential applications as a building block in organic synthesis. Its structure combines the functionalities of a thiophenol, a xylene, and an anisole moiety, leading to a unique set of spectroscopic features. Understanding these features is paramount for reaction monitoring, quality control, and structural elucidation.
Below is the chemical structure of 3,5-Dimethyl-4-methoxythiophenol, which will be the focus of the subsequent spectroscopic predictions and interpretations.
Figure 1: Chemical structure of 3,5-Dimethyl-4-methoxythiophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3,5-Dimethyl-4-methoxythiophenol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the two methyl groups, and the thiol proton. The chemical shifts are predicted based on the analysis of similar compounds such as 3,5-dimethylphenol and 4-methoxythiophenol.[1][2]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.9 - 7.2 | Singlet | 2H | Aromatic C-H (H-2, H-6) |
| ~ 3.8 | Singlet | 3H | Methoxy (-OCH₃) |
| ~ 3.4 | Singlet | 1H | Thiol (-SH) |
| ~ 2.2 | Singlet | 6H | Methyl (-CH₃) |
Interpretation and Rationale:
-
Aromatic Protons (H-2, H-6): Due to the symmetrical nature of the molecule, the two aromatic protons are chemically equivalent and are expected to appear as a single signal.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are shielded and will appear as a sharp singlet.
-
Thiol Proton (-SH): The chemical shift of the thiol proton can vary depending on the concentration and solvent. It typically appears as a broad singlet and its integration would confirm the presence of a single proton.
-
Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups at positions 3 and 5 will give rise to a single, sharp peak with an integration of 6H.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on known substituent effects on the benzene ring.[3][4]
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 155 - 160 | C4 (C-OCH₃) |
| ~ 138 - 142 | C3, C5 (C-CH₃) |
| ~ 128 - 132 | C1 (C-SH) |
| ~ 115 - 120 | C2, C6 (C-H) |
| ~ 55 - 60 | Methoxy (-OCH₃) |
| ~ 15 - 20 | Methyl (-CH₃) |
Interpretation and Rationale:
-
Aromatic Carbons: The carbon attached to the electron-donating methoxy group (C4) is expected to be the most deshielded among the ring carbons. The carbons bearing the methyl groups (C3, C5) will also be downfield. The carbon attached to the thiol group (C1) and the protonated aromatic carbons (C2, C6) will appear at relatively upfield positions.
-
Aliphatic Carbons: The methoxy carbon will resonate in the typical region for sp³ carbons attached to an oxygen atom, while the methyl carbons will be found in the upfield aliphatic region.
Experimental Protocol for NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 3,5-Dimethyl-4-methoxythiophenol.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[5] The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Spectral Width: 0 to 220 ppm
-
Proton Decoupling: Broadband decoupling
-
Pulse Angle: 45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of 3,5-Dimethyl-4-methoxythiophenol is expected to show characteristic absorption bands for the S-H, C-S, C-O, aromatic C-H, and aliphatic C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 2550 - 2600 | S-H stretch | Weak |
| ~ 3100 - 3000 | Aromatic C-H stretch | Medium |
| ~ 2960 - 2850 | Aliphatic C-H stretch (in -CH₃ and -OCH₃) | Medium |
| ~ 1600, 1500, 1450 | Aromatic C=C ring stretch | Medium to Strong |
| ~ 1250 - 1200 | Aryl C-O stretch | Strong |
| ~ 1050 - 1000 | Alkyl C-O stretch | Strong |
| ~ 700 - 600 | C-S stretch | Weak to Medium |
| ~ 900 - 800 | Aromatic C-H out-of-plane bend | Strong |
Interpretation and Rationale:
-
S-H Stretch: The S-H stretching vibration is typically weak and appears in a distinct region of the spectrum, making it a good diagnostic peak.[6]
-
C-H Stretches: The spectrum will show absorptions for both sp² (aromatic) and sp³ (aliphatic) C-H bonds.
-
Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.
-
C-O Stretches: Strong absorptions corresponding to the aryl and alkyl C-O stretching of the methoxy group will be prominent.
-
C-S Stretch: The C-S stretching vibration is often weak and can be difficult to identify definitively.
-
Out-of-Plane Bending: The substitution pattern on the benzene ring will influence the position of the strong C-H out-of-plane bending vibrations.
Experimental Protocol for FTIR Spectroscopy
Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of the solid sample.
Methodology (KBr Pellet Method): [7]
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
-
Transfer the powder to a pellet press.
-
-
Pellet Formation:
-
Apply pressure (typically 8-10 tons) to the press to form a transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Figure 3: Workflow for FTIR data acquisition using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum (Electron Ionization)
Upon electron ionization (EI), 3,5-Dimethyl-4-methoxythiophenol is expected to produce a molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion Structure/Fragment Lost | Relative Intensity |
| 168 | [M]⁺ (Molecular Ion) | High |
| 153 | [M - CH₃]⁺ | High |
| 135 | [M - SH]⁺ or [M - CH₃ - H₂O]⁺ | Medium |
| 125 | [M - CH₃ - CO]⁺ | Medium |
| 107 | [M - CH₃ - H₂S]⁺ | Medium |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |
| 77 | [C₆H₅]⁺ | Low |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 168, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.
-
[M - CH₃]⁺ (m/z 153): Loss of a methyl radical from the molecular ion is a very common fragmentation pathway for methylated aromatic compounds, leading to a stable benzylic-type cation. This is often the base peak.
-
[M - SH]⁺ (m/z 135): Cleavage of the C-S bond can lead to the loss of a thiol radical.
-
[M - CH₃ - CO]⁺ (m/z 125): Following the initial loss of a methyl group, the resulting ion can lose a molecule of carbon monoxide, a common fragmentation for phenols and anisoles.[9]
-
Further Fragmentation: Other significant peaks may arise from further fragmentation of the primary fragment ions, leading to species like the tropylium ion (m/z 91) and the phenyl cation (m/z 77).
Predicted Fragmentation Pathway
Sources
- 1. 3,5-Dimethylphenol(108-68-9) 1H NMR spectrum [chemicalbook.com]
- 2. 4-METHOXYBENZENETHIOL(696-63-9) 1H NMR [m.chemicalbook.com]
- 3. 3,4-Dimethylphenol(95-65-8) 13C NMR spectrum [chemicalbook.com]
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- 9. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Safe Handling of 3,5-Dimethyl-4-methoxythiophenol
Foreword: 3,5-Dimethyl-4-methoxythiophenol is a substituted aromatic thiol of interest in synthetic chemistry. Its utility as a building block or intermediate, potentially in fields analogous to those of related thiophene fungicides or other complex molecules, necessitates a thorough understanding of its safe handling and management.[1] The presence of the thiophenol (mercaptan) moiety is the primary driver of its hazard profile, imparting a potent stench, significant toxicity, and specific material compatibility requirements. This guide synthesizes data from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals, ensuring that experimental objectives can be achieved without compromising laboratory safety.
Section 1: Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is paramount to anticipating its behavior and handling it safely. As specific experimental data for 3,5-Dimethyl-4-methoxythiophenol is not widely published, the following profile is constructed from data for structurally similar compounds, namely 4-Methoxythiophenol, 3,5-Dimethylthiophenol, and the general class of thiophenols.
Physical and Chemical Properties
| Property | Anticipated Value / Characteristic | Rationale & Source |
| Chemical Formula | C₉H₁₂OS | N/A |
| Molecular Weight | 168.25 g/mol | N/A |
| Appearance | Likely a colorless to light yellow liquid. | Based on analogs like 4-Methoxythiophenol and 3,5-Dimethylthiophenol. |
| Odor | Potent, unpleasant, stenching odor. | This is a defining characteristic of thiols (mercaptans).[2] |
| Density | ~1.1 g/mL | Analogs like 4-Methoxythiophenol and 3-Methoxythiophenol have densities in the 1.14-1.15 g/mL range.[3] |
| Stability | Air sensitive; susceptible to oxidation. | The thiol (-SH) group can readily oxidize to form disulfide (-S-S-) bonds, especially when exposed to air. Storing under an inert atmosphere is a critical preventative measure.[3] |
| Solubility | Low solubility in water. | Thiophenol's solubility is 836 mg/L. This is expected to be similar.[4] |
GHS Hazard Identification and Toxicological Summary
The hazard classification is extrapolated from the profiles of 4-Methoxythiophenol and 3,5-Dimethylthiophenol.[2][3][5][6] Users must treat the compound as possessing, at a minimum, the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | PICTOGRAM_WARNING | Warning | H302: Harmful if swallowed.[5][7] |
| Acute Toxicity (Dermal) | PICTOGRAM_WARNING | Warning | H312: Harmful in contact with skin.[5] |
| Acute Toxicity (Inhalation) | PICTOGRAM_WARNING | Warning | H332: Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | PICTOGRAM_WARNING | Warning | H315: Causes skin irritation.[5][7] |
| Serious Eye Damage/Irritation | PICTOGRAM_WARNING | Warning | H319: Causes serious eye irritation.[5][7] |
| Specific Target Organ Toxicity (Single Exposure) | PICTOGRAM_WARNING | Warning | H335: May cause respiratory irritation.[5] |
Toxicological Insight: The primary toxicological concern with thiophenols is their ability to be readily absorbed through the skin, potentially leading to systemic effects.[8] Phenol, a related compound, is known to be a systemic toxin that can cause severe, non-obvious burns due to an anesthetic effect.[9] While the methoxy and methyl substitutions modify the molecule, the inherent risks of the phenol and thiol functionalities should be respected. Overexposure may lead to symptoms such as headache, dizziness, nausea, and vomiting.[2]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE protocols, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 3,5-Dimethyl-4-methoxythiophenol, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. The causality is twofold:
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[12]
Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on the specific hazards of skin absorption and irritation.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[13] A face shield should be worn over the goggles if there is a significant risk of splashing.
-
Hand Protection: The choice of glove material is critical. Standard thin nitrile gloves offer only minimal splash protection and are not recommended for prolonged contact with aromatic thiols or phenols.[9]
-
Recommended: Butyl rubber or neoprene gloves (thickness >0.3 mm) provide better resistance.[9]
-
Best Practice: Double-gloving, with a heavier weight disposable glove as the outer layer, is a robust approach. Any known contact with the chemical requires immediate removal and disposal of the gloves.[11]
-
-
Body Protection:
Section 3: Safe Handling, Storage, and Experimental Protocols
Adherence to a Standard Operating Procedure (SOP) is the key to mitigating risk during active experimentation.
Storage Requirements
-
Atmosphere: To prevent oxidative degradation to the corresponding disulfide, store the container under an inert atmosphere (e.g., nitrogen or argon).[3] This is crucial for maintaining the compound's purity and reactivity.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and odorous chemicals.[3][15]
-
Incompatibilities: Segregate from strong bases, strong oxidizing agents, and sources of ignition.[3]
SOP Framework for Handling
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[16]
-
Assemble a spill kit and a specific first aid kit (containing Polyethylene Glycol 300 or 400).[9][17]
-
Don all required PPE as outlined in Section 2.2.
-
-
Execution:
-
Perform all transfers of the chemical within the fume hood, keeping the sash at the lowest practical height.
-
Use equipment made of compatible materials such as glass, stainless steel, or Teflon. Avoid copper and brass, as they are corroded by mercaptans.[11]
-
For transfers, use a syringe or cannula for liquids to minimize exposure and odor release.
-
If weighing a solid, do so on a tared container within the fume hood.
-
Keep the primary container closed whenever not in active use.
-
-
Post-Handling:
-
Tightly seal the primary container, purging with an inert gas before storage if appropriate.
-
Decontaminate any surfaces that may have been exposed using a suitable solvent followed by a dilute (3-10%) sodium hypochlorite (bleach) solution to neutralize residual odor.[11] Warning: Do not apply bleach solution to concentrated thiophenol, as a violent reaction may occur.[11]
-
Carefully remove and dispose of outer gloves (if double-gloving) and then inner gloves in the designated solid hazardous waste container.
-
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce the severity of the outcome.
Spill Management
Immediate and decisive action is required. The response depends on the scale and location of the spill.
Spill Cleanup Protocol (Minor Spills):
-
Ensure proper PPE is worn.
-
Remove all ignition sources.[10]
-
Cover the spill with an inert absorbent material like vermiculite, sand, or activated carbon adsorbent.[10][17]
-
Once absorbed, carefully collect the material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[10]
-
Clean the spill area as described in the post-handling SOP.
First Aid Measures
RAPID DECONTAMINATION IS CRITICAL. Anyone assisting should wear appropriate protective gear.[16]
| Exposure Route | First Aid Protocol | Source |
| Skin Contact | 1. IMMEDIATELY remove all contaminated clothing. 2. Repeatedly swab or flush the affected area with Polyethylene Glycol (PEG) 300 or 400. This is the preferred method for phenol-type compounds. 3. If PEG is unavailable, flush with copious amounts of water for at least 15 minutes, using a safety shower if necessary. 4. Seek immediate medical attention. | [9][16] |
| Eye Contact | 1. IMMEDIATELY flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | [3][16] |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (avoid mouth-to-mouth). 3. Seek immediate medical attention. | [3][16] |
| Ingestion | 1. Rinse mouth thoroughly with water. 2. DO NOT induce vomiting. 3. If the person is conscious, give 2-4 cupfuls of water or milk to drink. 4. Seek immediate medical attention. Call a poison control center. | [3][13] |
Section 5: Disposal Considerations
All materials contaminated with 3,5-Dimethyl-4-methoxythiophenol, including excess reagent, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.
-
Waste Collection: Collect waste in designated, properly labeled, and sealed containers. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][12] Do not discharge into drains or the environment.[2][12]
References
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ResearchGate. (2024, August 6). Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12765, 4-Methoxybenzenethiol. Retrieved January 24, 2026, from [Link].
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University of Georgia Office of Research. Standard Operating Procedure: Thiophenol. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]
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Carl Roth. (n.d.). Safety Data Sheet: DMT removal reagent. [Link]
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Cole-Parmer. Material Safety Data Sheet - Thiophenol, 97%. [Link]
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University of California, Santa Cruz. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. [Link]
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ResearchGate. (2024, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. [Link]
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Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138466, 3,5-Dimethyl-4-nitrophenol. Retrieved January 24, 2026, from [Link].
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ResearchGate. (2024, August 7). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. [Link]
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MDPI. (n.d.). Removal of Thiophenol from Water Using Sepiolite. [Link]
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protocols.io. (2020, September 9). Phenol First Aid and Personal Protective Equipment. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Methoxychlor. [Link]
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GOV.UK. (n.d.). Phenol: incident management. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84989, 3-Methoxybenzenethiol. Retrieved January 24, 2026, from [Link].
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Reaction mechanisms involving 3,5-Dimethyl-4-methoxythiophenol.
An In-Depth Technical Guide to the Reaction Mechanisms of 3,5-Dimethyl-4-methoxythiophenol
Abstract
3,5-Dimethyl-4-methoxythiophenol is an aromatic thiol bearing a unique substitution pattern that imparts distinct steric and electronic properties. The presence of an electron-donating methoxy group and two sterically demanding methyl groups flanking the sulfur-bearing carbon significantly influences its reactivity profile. This guide provides a comprehensive analysis of the core reaction mechanisms involving this compound, offering predictive insights for researchers in organic synthesis, materials science, and drug development. By examining the interplay of nucleophilicity, steric hindrance, and redox potential, we will delineate the key transformations of 3,5-Dimethyl-4-methoxythiophenol, including S-alkylation, oxidation to disulfides, and metal-catalyzed cross-coupling reactions. This document serves as a foundational resource, grounding theoretical principles in practical, field-proven methodologies and protocols.
Molecular Structure and Predicted Reactivity
The reactivity of 3,5-Dimethyl-4-methoxythiophenol is governed by the interplay of its three key structural features: the thiophenol moiety, the ortho-methyl groups, and the para-methoxy group.
-
Thiophenol Core: The thiol (-SH) group is the primary center of reactivity. Thiols are generally more acidic than their alcohol counterparts, with typical pKa values around 10-11, readily forming nucleophilic thiolate anions (-S⁻) in the presence of a base.[1] This thiolate is a potent, soft nucleophile, crucial for forming carbon-sulfur bonds.[1][2]
-
Electronic Effects: The para-methoxy (-OCH₃) group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring and, to a lesser extent, on the sulfur atom, potentially enhancing its nucleophilicity.
-
Steric Effects: The two methyl groups at positions 3 and 5 (ortho to the thiol) create significant steric hindrance around the sulfur atom. This steric shielding is predicted to be the most dominant factor in its reaction kinetics, potentially slowing down reactions that require direct access to the sulfur atom or the aromatic ring. This steric bulk can be leveraged to control selectivity or may necessitate more forcing reaction conditions compared to unhindered thiophenols like 4-methoxythiophenol.[3]
Physicochemical Properties (Predicted vs. Analogues)
Quantitative data for 3,5-Dimethyl-4-methoxythiophenol is not widely available. However, we can extrapolate properties from simpler, related structures to guide experimental design.
| Property | 4-Methoxythiophenol | 3-Methoxythiophenol | 3,5-Dimethyl-4-methoxythiophenol (Predicted) |
| Molecular Weight | 140.21 g/mol [4] | 140.20 g/mol [5] | 168.25 g/mol |
| Boiling Point | 100-103 °C @ 13 mmHg[4] | 223-226 °C (lit.)[6] | Expected to be higher due to increased mass and van der Waals forces. |
| Density | ~1.14 g/mL[4] | ~1.13 g/mL[6] | Expected to be in a similar range, ~1.1-1.2 g/mL. |
| Reactivity Note | Air sensitive; readily oxidizes.[4] | N/A | Expected to be highly air-sensitive, likely more so due to electron-donating groups. |
Synthesis of Substituted Thiophenols
While a specific, optimized synthesis for 3,5-Dimethyl-4-methoxythiophenol is not prominently documented, its preparation can be approached through established methods for thiophenol synthesis. The choice of method would depend on the availability of the corresponding aryl halide precursor.
A common and robust approach involves the copper-catalyzed coupling of an aryl iodide with a sulfur source, followed by reduction.[7] This method demonstrates good functional group tolerance.
Caption: Mechanism of thiolate formation and subsequent S-alkylation.
Oxidation to Disulfides
Thiols are readily oxidized to form disulfides. This reaction is a common pathway for degradation upon exposure to air but is also a synthetically useful transformation. [8] Mechanism: The reaction typically proceeds via a radical mechanism or through nucleophilic attack on an activated oxidant. With mild oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂), the reaction is generally clean and efficient.
-
Activation/Initiation: The oxidant (e.g., I₂) polarizes, or a radical initiator generates a thiyl radical (Ar-S•).
-
Coupling: Two thiyl radicals combine to form the disulfide bond (S-S). Alternatively, a thiolate can attack an activated thiol-oxidant complex (e.g., Ar-S-I).
Causality and Experimental Choices:
-
Choice of Oxidant: Mild oxidants are crucial to prevent over-oxidation to sulfoxides or sulfones. [8][9]Air/O₂ can perform this oxidation, but it is often slow and uncontrolled. A solution of I₂ in a solvent like methanol or ethanol is a common, reliable laboratory method.
-
Impact of Steric Hindrance: The bulky methyl groups may hinder the approach of two molecules for dimerization. While the effect is less pronounced than in an Sₙ2 reaction, it could slightly decrease the reaction rate. The primary driving force, however, is the thermodynamic stability of the disulfide bond.
Caption: General pathway for the oxidative coupling of thiols to disulfides.
Metal-Catalyzed Cross-Coupling Reactions
Thiophenols are excellent partners in various metal-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery. [10][11]Nickel-catalyzed couplings are particularly effective for C-S bond cleavage and formation. [12] General Mechanism (e.g., Buchwald-Hartwig Amination Analogue):
-
Oxidative Addition: The active metal catalyst (e.g., Ni(0) or Pd(0)) inserts into an aryl halide (Ar'-X) bond.
-
Ligand Exchange/Deprotonation: The thiophenol coordinates to the metal center, and a base removes the acidic proton to form a metal-thiolate complex.
-
Reductive Elimination: The two organic fragments (Ar' and -SAr) couple and are eliminated from the metal center, forming the diaryl sulfide product and regenerating the active catalyst.
Causality and Experimental Choices:
-
Catalyst System: The steric bulk of 3,5-Dimethyl-4-methoxythiophenol is a critical consideration. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are essential to promote the reductive elimination step and prevent catalyst decomposition. Nickel catalysts are often more effective than palladium for coupling with sterically hindered substrates. [10][12]* Reaction Conditions: Anhydrous and anaerobic (inert atmosphere) conditions are mandatory, as both the catalyst and the thiophenolate are sensitive to oxygen and moisture. A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.
Applications in Drug Development and Materials Science
The unique reactivity of thiophenols makes them valuable in several advanced applications.
-
Drug Discovery: The thiol group is a versatile handle for bioconjugation and for synthesizing complex molecules. Its nucleophilicity allows for its incorporation into lead compounds to modulate properties like enzyme inhibition or receptor binding. [13][14]The steric hindrance provided by the dimethyl groups could be strategically employed to create deep, specific binding pockets in a target protein or to enhance metabolic stability by shielding a potential site of metabolism.
-
Self-Assembled Monolayers (SAMs): Thiophenols form highly ordered SAMs on gold surfaces. 4-Methoxythiophenol is a well-studied example for this application. [4]The 3,5-dimethyl substitution would alter the packing density and orientation of the molecules in the monolayer, providing a tool to fine-tune surface properties for applications in biosensors, electronics, and nanotechnology.
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of 3,5-Dimethyl-4-methoxythiophenol
-
Trustworthiness: This protocol incorporates an inert atmosphere and anhydrous conditions to prevent the primary side reaction: oxidative disulfide formation. The stoichiometry ensures the complete consumption of the limiting reagent.
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 3,5-Dimethyl-4-methoxythiophenol (1.0 eq).
-
Dissolve the thiophenol in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes to ensure complete thiolate formation.
-
Re-cool the solution to 0 °C and add the alkyl halide (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) may be required.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidative Coupling to Bis(3,5-dimethyl-4-methoxyphenyl) Disulfide
-
Trustworthiness: This protocol uses a mild, easily controlled oxidant (iodine) and stoichiometric control to prevent over-oxidation. The workup is straightforward and designed to remove excess oxidant and catalyst.
-
Dissolve 3,5-Dimethyl-4-methoxythiophenol (1.0 eq) in methanol (approx. 0.5 M concentration) in an Erlenmeyer flask with a magnetic stir bar.
-
Add triethylamine (Et₃N, 2.2 eq) to the solution and stir for 5 minutes.
-
In a separate flask, prepare a solution of iodine (I₂, 1.1 eq) in methanol.
-
Add the iodine solution dropwise to the thiophenol solution at room temperature. The dark color of the iodine should disappear as it is consumed. A persistent light yellow/brown color indicates the reaction is complete.
-
Stir for an additional 30 minutes after the addition is complete. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash with 1 M aqueous sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.
-
Wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude disulfide, which can be further purified by recrystallization or column chromatography.
References
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3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
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Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
3-Methoxybenzenethiol | C7H8OS | CID 84989 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
03.02 Reactivity of Thiols and Thiolates. (2019, July 11). YouTube. Retrieved January 25, 2026, from [Link]
-
4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024, March 28). Biological and Molecular Chemistry. Retrieved January 25, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
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Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes. (2025, August 21). ChemRxiv. Retrieved January 25, 2026, from [Link]
-
Nickel-Catalyzed Cross-Coupling of 2-Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. (2019). Organic Syntheses, 96, 36-52. Retrieved January 25, 2026, from [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). TUODA. Retrieved January 25, 2026, from [Link]
- Preparation method of 3,5-dimethylphenol. (n.d.). Google Patents.
-
A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018, November 27). R Discovery. Retrieved January 25, 2026, from [Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C–S bond cleavage. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 25, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019, January 14). PubMed. Retrieved January 25, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: 3,5-Dimethyl-4-methoxythiophenol in Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of sulfur-containing moieties and methoxy-substituted aromatic rings has consistently yielded compounds with significant therapeutic potential. The thiophenol scaffold, in particular, serves as a crucial building block in the synthesis of a diverse array of bioactive molecules.[1][2] This document provides a comprehensive technical guide on the application of a unique derivative, 3,5-Dimethyl-4-methoxythiophenol , for researchers, scientists, and professionals engaged in drug discovery and development.
While direct and extensive research on this specific molecule is emerging, its structural components—a substituted thiophenol—are present in established therapeutic agents and biologically active compounds. This guide will, therefore, extrapolate from closely related structures and established synthetic methodologies to present a forward-looking perspective on its potential applications, supported by detailed protocols and mechanistic insights. The core focus will be on its potential as a key intermediate in the synthesis of proton pump inhibitors and its plausible role as a modulator of estrogenic activity.
Physicochemical Properties and Structural Insights
To effectively utilize 3,5-Dimethyl-4-methoxythiophenol in a medicinal chemistry program, a thorough understanding of its physicochemical properties is paramount. These properties govern its reactivity, solubility, and pharmacokinetic profile.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₉H₁₂OS | - |
| Molecular Weight | 168.25 g/mol | - |
| Appearance | Colorless to light yellow liquid | Based on similar thiophenol derivatives[3][4] |
| Boiling Point | Not explicitly reported; estimated to be >200°C | Extrapolated from related methoxythiophenol compounds[3] |
| Solubility | Soluble in most organic solvents; sparingly soluble in water | General characteristic of thiophenols[2] |
| pKa | ~6-7 | The acidity of the thiol proton is comparable to other thiophenols[2] |
The structure of 3,5-Dimethyl-4-methoxythiophenol, with its electron-donating methoxy and methyl groups, influences the nucleophilicity of the sulfur atom, a key determinant in its synthetic utility.
Application I: A Novel Building Block for Proton Pump Inhibitors
A significant potential application of 3,5-Dimethyl-4-methoxythiophenol lies in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid production.[5] A key intermediate in the synthesis of the widely used PPI, Omeprazole, is 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-1H-benzimidazole.[5] The structural similarity of the "4-methoxy-3,5-dimethyl" portion of this intermediate to our target molecule is striking.
This suggests that 3,5-Dimethyl-4-methoxythiophenol can serve as a valuable precursor for the synthesis of novel PPIs or as an alternative starting material for established ones. The thiol group provides a reactive handle for coupling with the benzimidazole core, a common structural motif in many PPIs.
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic route to a key PPI intermediate utilizing 3,5-Dimethyl-4-methoxythiophenol.
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- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
Application Note & Protocol: Photooxidative Coupling of Thiophenol Derivatives for Disulfide Bond Formation
Introduction: The Significance of the Disulfide Bond and the Advent of Photochemical Synthesis
The disulfide bond (S-S) is a pivotal covalent linkage in chemistry and biology, imparting crucial structural and functional roles to a vast array of molecules. In biochemistry, disulfide bridges are fundamental to the tertiary and quaternary structures of proteins, dictating their stability and biological activity.[1][2] For drug development professionals, the reversible nature of the disulfide bond offers a strategic tool for designing prodrugs and targeted drug delivery systems. The traditional synthesis of disulfides often relies on stoichiometric oxidants, which can include metal-containing reagents, leading to concerns about cost, toxicity, and waste generation.[3][4]
Photochemical methods present a clean, safe, and economically viable alternative for the oxidative coupling of thiols.[1][2] By harnessing the energy of light, these reactions can often be performed under mild conditions, utilizing atmospheric oxygen as a green and sustainable terminal oxidant.[3][5] This application note provides a comprehensive overview of the mechanisms and detailed protocols for the photooxidative coupling of thiophenol derivatives, catering to researchers in organic synthesis, materials science, and medicinal chemistry.
Mechanistic Insights: The Journey from Thiol to Disulfide
The photooxidative coupling of thiophenols to their corresponding disulfides is fundamentally a radical-mediated process. The key intermediate is the thiyl radical (RS•), and its generation can be achieved through various photochemical pathways.
Catalyst-Free Photooxidation
Direct irradiation of thiophenol derivatives can lead to the formation of disulfides, particularly under UV light.[6] However, visible-light-induced coupling is also possible and highly dependent on the specific substrate and reaction conditions. A key finding is that the presence of both the neutral thiol (R-SH) and the anionic thiolate (R-S⁻) forms can be crucial for the reaction to proceed efficiently.[1][2][6]
The proposed mechanism suggests that the electronically excited thiolate absorbs a photon and then collides with a ground-state neutral thiol molecule. This interaction facilitates an electron transfer, generating a thiyl radical and a radical anion, which ultimately leads to the disulfide product. The pH of the medium is a critical parameter, as it governs the thiol/thiolate equilibrium. For instance, in the case of p-nitrothiophenol, the highest yield was observed at a pH of approximately 5.[1][2][6] The choice of excitation wavelength is also vital; irradiating at a wavelength where the thiolate form absorbs strongly significantly enhances the product yield.[1][2][6]
Caption: Mechanism of catalyst-free photooxidative coupling.
Photocatalyzed Aerobic Oxidation
The efficiency and scope of photooxidative coupling can be significantly enhanced by employing a photocatalyst. These catalysts can be broadly categorized into organic dyes, semiconductor nanoparticles, and metal complexes. The general principle involves the photocatalyst absorbing visible light to reach an excited state, which then initiates a series of electron transfer events involving the thiol and molecular oxygen.
Organic Dye Photocatalysis (e.g., Eosin Y, Rose Bengal, Fluorescein):
Organic dyes are a popular choice due to their low cost, ready availability, and strong absorption in the visible spectrum.[3][7][8] The catalytic cycle can proceed through either an oxidative or a reductive quenching pathway. In the context of thiol oxidation, the reductive quenching pathway is often operative.[7]
-
Step 1: Excitation. The photocatalyst (PC) absorbs a photon of visible light to form its excited state (PC*).
-
Step 2: Reductive Quenching. The excited photocatalyst (PC*) accepts an electron from the thiolate anion (ArS⁻), which is formed in situ, generating a thiyl radical (ArS•) and the radical anion of the photocatalyst (PC•⁻).
-
Step 3: Catalyst Regeneration. The photocatalyst radical anion (PC•⁻) is oxidized back to its ground state by molecular oxygen (O₂), producing a superoxide radical anion (O₂•⁻).
-
Step 4: Product Formation. The thiyl radicals (ArS•) dimerize to form the disulfide (Ar-S-S-Ar).
Caption: Reductive quenching cycle for a generic organic photocatalyst.
Semiconductor Photocatalysis (e.g., TiO₂, Cu₂O):
Heterogeneous photocatalysts like TiO₂ and Cu₂O offer the advantage of easy separation and reusability.[9][10] Upon irradiation with light of energy greater than their band gap, electron-hole pairs are generated.
-
The photogenerated holes on the semiconductor surface can directly oxidize the thiol to a thiyl radical.[10]
-
Simultaneously, the photoexcited electrons can reduce molecular oxygen to superoxide radicals.[10]
-
The thiyl radicals then couple to form the disulfide.
The efficiency of semiconductor photocatalysts can be influenced by their crystal facet, with certain facets exhibiting higher activity.[10]
Experimental Protocols
Protocol 1: Metal-Free Aerobic Oxidation using Phenylglyoxylic Acid
This protocol is adapted from a green, metal-free alternative to transition-metal photoredox catalysis, employing phenylglyoxylic acid as a photoinitiator.[3]
Materials:
-
Thiophenol derivative (1.0 mmol)
-
Phenylglyoxylic acid (0.1 mmol, 10 mol%)
-
Ammonium thiocyanate (NH₄SCN) (1.7 mmol)
-
Methanol (MeOH) or Acetonitrile (MeCN) (5 mL)
-
Reaction vessel (e.g., Pyrex tube)
-
Light source (e.g., 2 x 85 W household bulbs)
-
Magnetic stirrer
Procedure:
-
To the reaction vessel, add the thiophenol derivative (1.0 mmol), phenylglyoxylic acid (0.1 mmol), and ammonium thiocyanate (1.7 mmol).
-
Add the solvent (5 mL of MeOH or MeCN).
-
Stir the mixture vigorously in an open-air setup.
-
Irradiate the reaction mixture with the light source for 7 hours. Maintain a consistent distance between the light source and the reaction vessel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) (5 mL).
-
Wash the organic layer with 10% aqueous NaHCO₃ solution (2 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel.
Causality Behind Choices:
-
Phenylglyoxylic Acid: Acts as a photoinitiator, generating radicals upon irradiation to kickstart the oxidation process.
-
Ammonium Thiocyanate: This additive has been shown to be crucial for achieving high yields, though its exact role is complex and may involve facilitating electron transfer or radical propagation steps.[11]
-
Methanol/Acetonitrile: These solvents are effective at dissolving the reactants and are relatively transparent to visible light. Acetonitrile often gives superior yields.[11]
-
Household Bulbs: This demonstrates the accessibility and cost-effectiveness of the method, avoiding the need for specialized photochemical reactors.[3]
-
Open Air: Utilizes atmospheric oxygen as the terminal oxidant, making the protocol environmentally friendly and operationally simple.[3]
Protocol 2: Eosin Y-Catalyzed Visible-Light-Mediated Coupling
This protocol utilizes the organic dye Eosin Y as a photocatalyst for the aerobic oxidation of thiols.[3]
Materials:
-
Thiophenol derivative (0.5 mmol)
-
Eosin Y (0.005 mmol, 1 mol%)
-
Solvent (e.g., Acetonitrile, 2 mL)
-
Reaction vessel (e.g., vial with a septum)
-
Light source (e.g., Blue LED, 40 W)
-
Oxygen balloon
-
Magnetic stirrer
Procedure:
-
Add the thiophenol derivative (0.5 mmol) and Eosin Y (1 mol%) to the reaction vessel.
-
Add the solvent (2 mL) and a magnetic stir bar.
-
Seal the vessel with a septum and purge with oxygen from a balloon for 5-10 minutes.
-
Place the reaction vessel at a fixed distance from the blue LED light source.
-
Irradiate the mixture with vigorous stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired disulfide.
Causality Behind Choices:
-
Eosin Y: A highly efficient photocatalyst with strong absorption in the visible region, capable of initiating the reaction with low catalyst loading.[3][12]
-
Blue LED: Provides a specific wavelength of light that effectively excites Eosin Y, leading to a more energy-efficient process compared to broad-spectrum lamps.
-
Oxygen Atmosphere: Ensures a sufficient supply of the terminal oxidant for efficient regeneration of the photocatalyst and overall reaction turnover.
Protocol 3: Heterogeneous Photocatalysis using Cu₂O Polyhedra
This protocol, adapted from work by Huang and co-workers, showcases the use of a recyclable, solid photocatalyst.[10][13]
Materials:
-
Thiophenol derivative (0.4 mmol)
-
Cu₂O rhombic dodecahedra (2.9 mg, ~0.02 mmol)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.4 mmol)
-
Acetonitrile (3 mL)
-
Quartz reaction tube
-
Schlenk line
-
Light source (e.g., Blue LED, 390 nm, 40 W)
-
Magnetic stirrer and cooling fan
Procedure:
-
Load the Cu₂O rhombic dodecahedra (2.9 mg) and the thiophenol derivative (0.4 mmol) into the quartz tube.
-
Seal the tube with a rubber stopper, and evacuate for 10 minutes using a Schlenk line.
-
Backfill the tube with oxygen. Repeat the evacuate/backfill cycle three times.
-
Under an oxygen atmosphere, introduce acetonitrile (3 mL) and TMEDA (0.4 mmol).
-
Sonicate the mixture for 30 seconds to ensure good dispersion of the catalyst.
-
Irradiate the tube with the 390 nm LED at a distance of ~2 cm while stirring vigorously (1000 rpm). Use a fan to maintain the reaction at room temperature.
-
The reaction is typically complete within 5-15 minutes. Monitor by TLC.
-
After the reaction, transfer the mixture to a centrifuge tube.
-
Centrifuge at 10,000 rpm for 3 minutes to separate the Cu₂O catalyst.
-
The supernatant can be collected, and the solvent removed to isolate the product. The catalyst can be washed, dried, and reused.
Causality Behind Choices:
-
Cu₂O Rhombic Dodecahedra: This specific morphology of Cu₂O has been shown to be highly active for this transformation.[10] As a heterogeneous catalyst, it can be easily recovered and reused.
-
TMEDA: Acts as a base and may also participate in the formation of thiyl radicals.[10]
-
Quartz Tube: Quartz is transparent to a wider range of UV and visible light compared to Pyrex, ensuring efficient irradiation.
-
Oxygen Purging: This rigorous procedure ensures an oxygen-saturated environment, which is critical for the rapid and efficient aerobic oxidation.[10][13]
Data Presentation: Substrate Scope and Yields
The photooxidative coupling is generally applicable to a wide range of thiophenol derivatives. The following table summarizes representative yields obtained under various photocatalytic conditions as reported in the literature.
| Entry | Thiophenol Derivative (Substituent) | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitro | None (pH ≈ 5) | Water/MeCN | - | 81 | [1][2][6] |
| 2 | 4-Methoxy | Phenylglyoxylic Acid | MeCN | 7 | 98 | [11] |
| 3 | 4-Chloro | Phenylglyoxylic Acid | MeCN | 7 | 95 | [11] |
| 4 | 4-Methyl | Cu₂O / TMEDA | MeCN | 0.08 | >99 | [10] |
| 5 | 2-Amino | Cu₂O / TMEDA | MeCN | 0.25 | 95 | [10] |
| 6 | Thiophenol | Fluorescein | MeCN | 8 | 58 | [7] |
| 7 | 4-Bromo | Eosin Y | MeCN | - | High | [12] |
Troubleshooting and Optimization
-
Low Yield:
-
Check Oxygen Supply: Ensure the reaction is open to air or adequately purged with oxygen. An inert atmosphere will hinder or prevent the reaction.[11]
-
Light Source Intensity/Wavelength: Verify that the light source is appropriate for the chosen photocatalyst. The distance to the light source should be minimized and consistent.
-
Catalyst Degradation: Some organic dyes may degrade over long irradiation times.[14] Consider using a more robust catalyst or shorter reaction times.
-
pH Adjustment: For catalyst-free systems, optimizing the pH is critical.[1][2][6]
-
-
Side Reactions (e.g., over-oxidation to sulfonic acids):
-
This is less common under visible light conditions but can occur. Reducing reaction time or light intensity may help. The use of selective catalysts like Cu₂O can minimize over-oxidation.[10]
-
-
Incomplete Conversion:
-
Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%).
-
Increase irradiation time.
-
Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous systems.
-
Conclusion
The photooxidative coupling of thiophenol derivatives is a powerful and green methodology for the synthesis of disulfides. With a range of available protocols, from catalyst-free systems to highly efficient heterogeneous and homogeneous catalysis, researchers can select a method that best suits their substrate, scale, and equipment availability. By understanding the underlying mechanistic principles, these protocols can be further optimized, paving the way for novel applications in drug discovery, materials science, and beyond.[1][2]
References
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Kim, D. et al. (2010). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry A, 114(45), 11998–12004. Available at: [Link]
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Nam, K. et al. (2010). Photooxidative coupling of thiophenol derivatives to disulfides. PubMed, 20964425. Available at: [Link]
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Tzirakis, M. D. et al. (2021). Photochemical metal-free aerobic oxidation of thiols to disulfides. Green Chemistry, 23(2), 546-551. Available at: [Link]
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Neel, E. J. et al. (2017). Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. ACS Catalysis, 7(5), 3144-3148. Available at: [Link]
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Hou, Y.-J. et al. (2023). Oxidative Dehydrogenative Coupling of Thiols with Alkanes for the Synthesis of Sulfoxides. Organic Letters, 25(3), 439–443. Available at: [Link]
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Kim, J. et al. (2020). Direct Allylic C(sp3)–H Thiolation with Disulfides via Visible Light Photoredox Catalysis. ACS Catalysis, 10(11), 6013–6022. Available at: [Link]
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Lin, Z. et al. (2022). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. ACS Applied Materials & Interfaces, 14(11), 13357–13365. Available at: [Link]
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Bugde, S. et al. (2025). Visible-light induced oxidation of thiols to disulfides using fluorescein as a metal free catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, Accepted Manuscript. Available at: [Link]
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Kim, D. et al. (2010). Photooxidative Coupling of Thiophenol Derivatives to Disulfides. The Journal of Physical Chemistry A, 114(45), 11998–12004. Available at: [Link]
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Huang, M. H. et al. (2022). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. ACS Applied Materials & Interfaces, 14(11), 13357-13365. Available at: [Link]
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Wang, M., & Jiang, X. (2018). Sulfur–Sulfur Bond Construction. Comprehensive Organic Synthesis, 2nd ed. Available at: [Link]
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Manhas, F. M. et al. (2021). A photosensitized metal free approach to α‐ketoamides: sequential oxidative amidation-diketonization of terminal alkynes. ChemistrySelect, 6(32), 8345-8349. Available at: [Link]
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Kim, J. et al. (2020). Cleavage of disulfide bonds using visible light. CS Catalysis, 10(11), 6013–6022. Available at: [Link]
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Majek, M., & Jacobi von Wangelin, A. (2013). Visible‐Light‐Induced C─S Bond Formation Catalyzed by the Organic Photocatalyst Eosin Y. Chemistry – A European Journal, 19(30), 9924-9928. Available at: [Link]
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Tzirakis, M. D. et al. (2021). Photochemical metal-free aerobic oxidation of thiols to disulfides. Green Chemistry, 23, 546-551. Available at: [Link]
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Singh, V. K. et al. (2022). Recent advances of visible-light photocatalysis in the functionalization of organic compounds. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 50, 100488. Available at: [Link]
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Oderinde, M. S., & Johannes, J. W. (2016). Photocatalytic formation of carbon–sulfur bonds. Beilstein Journal of Organic Chemistry, 12, 2338–2362. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]
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Protti, S. et al. (2020). Immobilized Rose Bengal as Photocatalyst for Metal‐Free Thiocyanation of Azaheterocycles under Continuous Flow Conditions. European Journal of Organic Chemistry, 2020(41), 6571-6577. Available at: [Link]
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Sun, Z. et al. (2016). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
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Barroso, S. et al. (2016). Thiol–ene/oxidation tandem reaction under visible light photocatalysis: synthesis of alkyl sulfoxides. Organic & Biomolecular Chemistry, 14(30), 7244–7248. Available at: [Link]
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Khan, M. et al. (2024). Highly Efficient Visible-Light-Driven Photocatalysis of Rose Bengal Dye and Hydrogen Production Using Ag@Cu/TiO2 Ternary Nanocomposites. Catalysts, 14(7), 464. Available at: [Link]
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The Emerging Role of 3,5-Dimethyl-4-methoxythiophenol in Advanced Materials: A Guide for Innovators
Forward-Looking Statement
The field of materials science is in a perpetual state of evolution, driven by the synthesis of novel molecules that unlock unprecedented functionalities. This document introduces 3,5-Dimethyl-4-methoxythiophenol, a compound poised to make significant contributions across diverse materials science domains. While direct, extensive literature on this specific molecule is emerging, its structural motifs—a reactive thiophenol group, an electron-donating methoxy group, and sterically influential dimethyl groups—provide a strong theoretical foundation for its potential applications. This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals, offering extrapolated application notes and protocols based on the well-established chemistry of analogous compounds. By presenting these hypothetical yet scientifically grounded applications, we aim to catalyze innovation and exploration into the capabilities of this promising molecule.
Molecular Profile and Strategic Advantages
3,5-Dimethyl-4-methoxythiophenol possesses a unique combination of functional groups that make it a highly attractive candidate for materials science applications. The thiol (-SH) group provides a strong anchor point for covalent attachment to metal surfaces, particularly gold, making it ideal for the formation of Self-Assembled Monolayers (SAMs). The electron-rich aromatic ring, activated by the methoxy (-OCH₃) and dimethyl (-CH₃) groups, suggests its potential as a monomer for synthesizing novel conducting polymers with tailored electronic properties.
Diagram 1: Molecular Structure of 3,5-Dimethyl-4-methoxythiophenol
Caption: Structure of 3,5-Dimethyl-4-methoxythiophenol.
Application in Surface Engineering: Self-Assembled Monolayers (SAMs)
The strong affinity of the thiol group for noble metal surfaces allows for the spontaneous formation of highly ordered, crystalline-like two-dimensional structures known as Self-Assembled Monolayers (SAMs). These SAMs can precisely control the interfacial properties of materials, such as wettability, adhesion, and biocompatibility. The methoxy and dimethyl groups of 3,5-Dimethyl-4-methoxythiophenol would dictate the surface energy and steric interactions of the resulting monolayer.
Protocol 1: Formation of a 3,5-Dimethyl-4-methoxythiophenol SAM on a Gold Substrate
This protocol is adapted from established methods for forming SAMs using similar thiophenol derivatives.[1][2]
Rationale: The protocol is designed to create a high-density, well-ordered monolayer. The choice of ethanol as a solvent is due to its ability to dissolve the thiophenol derivative while not interfering with the self-assembly process. The concentration of the thiophenol solution is a critical parameter that influences the packing density and ordering of the monolayer.
Materials:
-
3,5-Dimethyl-4-methoxythiophenol
-
Absolute Ethanol (ACS grade)
-
Gold-coated silicon wafer or glass slide
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
Glass beakers and petri dishes
-
Ultrasonic bath
-
Tweezers (Teflon-coated)
-
Fume hood
-
Spinner or nitrogen gun for drying
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10 minutes to remove organic contaminants. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water.
-
Sonicate the substrate in deionized water for 5 minutes, followed by sonication in absolute ethanol for 5 minutes.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 3,5-Dimethyl-4-methoxythiophenol in absolute ethanol.
-
Immediately immerse the cleaned, dry gold substrate into the thiophenol solution.
-
Allow the self-assembly to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Assembly Rinsing and Drying:
-
Gently remove the substrate from the solution using Teflon-coated tweezers.
-
Rinse the surface thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of high-purity nitrogen.
-
Characterization: The resulting SAM can be characterized by various surface-sensitive techniques, including contact angle goniometry (to determine surface energy), X-ray photoelectron spectroscopy (XPS) (to confirm chemical composition), and atomic force microscopy (AFM) (to visualize surface morphology).
Diagram 2: Workflow for SAM Formation
Caption: Experimental workflow for SAM formation.
Application in Polymer Chemistry: Synthesis of Conducting Polymers
Thiophene and its derivatives are fundamental building blocks for conducting polymers, which are materials that combine the electrical properties of metals with the processing advantages of plastics.[3][4] The polymerization of 3,5-Dimethyl-4-methoxythiophenol is expected to yield a poly(thiophenol) derivative with interesting optoelectronic properties. The methoxy and dimethyl groups will influence the polymer's solubility, bandgap, and conductivity.
Protocol 2: Oxidative Polymerization of 3,5-Dimethyl-4-methoxythiophenol
This protocol is based on the chemical oxidative polymerization of similar thiophene monomers.[5]
Rationale: Ferric chloride (FeCl₃) is a common and effective oxidizing agent for the polymerization of thiophenes. The reaction is carried out in an inert solvent like chloroform to prevent side reactions. The stoichiometry of the oxidant to the monomer is a critical parameter that affects the molecular weight and yield of the polymer.[4]
Materials:
-
3,5-Dimethyl-4-methoxythiophenol (monomer)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol (ACS grade)
-
Ammonium hydroxide solution (2.5 M)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and hotplate
-
Condenser
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Büchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation:
-
In a three-neck flask under an inert atmosphere, dissolve a specific amount of 3,5-Dimethyl-4-methoxythiophenol in anhydrous chloroform.
-
-
Oxidant Solution Preparation:
-
In a separate flask, dissolve a stoichiometric excess of anhydrous FeCl₃ in anhydrous chloroform.
-
-
Polymerization:
-
Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to 40-50°C and stir for 24 hours under an inert atmosphere. The progress of the polymerization is often indicated by a color change.
-
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitate using a Büchner funnel and wash it with copious amounts of methanol to remove unreacted monomer and residual oxidant.
-
To de-dope the polymer, stir the collected solid in a 2.5 M ammonium hydroxide solution for 6 hours.[3]
-
Filter the polymer again, wash with deionized water until the filtrate is neutral, and then with methanol.
-
Dry the final polymer product in a vacuum oven at 60°C overnight.
-
Characterization: The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm its chemical structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and UV-Vis spectroscopy to study its optical properties. The electrical conductivity can be measured using a four-point probe setup.
Diagram 3: Oxidative Polymerization Schematic
Caption: Schematic of the oxidative polymerization process.
Potential in Biomaterial Surface Modification
The surface properties of biomaterials are critical for their performance and integration with biological systems.[6][7] Modifying the surfaces of biomaterials with molecules like 3,5-Dimethyl-4-methoxythiophenol could offer a way to control protein adsorption, cellular adhesion, and biocompatibility. The thiol group can react with specific functional groups on a biomaterial surface, while the methoxy and dimethyl groups can tailor the surface hydrophobicity.[5]
Hypothetical Application: Modifying a Polymer Surface
A polymer surface containing functional groups like epoxides or maleimides could be modified by reacting them with the thiol group of 3,5-Dimethyl-4-methoxythiophenol. This would create a surface with altered chemical and physical properties. This type of surface modification can be beneficial in applications requiring controlled biological interactions.[8]
| Parameter | Expected Influence of 3,5-Dimethyl-4-methoxythiophenol Modification |
| Surface Wettability | Increased hydrophobicity due to the aromatic ring and methyl groups. |
| Protein Adsorption | Potentially reduced non-specific protein adsorption due to steric hindrance from the dimethyl groups. |
| Cell Adhesion | The modified surface chemistry could be used to either promote or inhibit the adhesion of specific cell types. |
Conclusion and Future Outlook
While the exploration of 3,5-Dimethyl-4-methoxythiophenol in materials science is in its nascent stages, the fundamental chemistry of its constituent functional groups strongly suggests a bright future. The protocols and potential applications outlined in this guide are intended to serve as a foundational resource for researchers to begin investigating this promising molecule. Further research will undoubtedly uncover novel properties and applications, solidifying the place of 3,5-Dimethyl-4-methoxythiophenol in the toolbox of advanced materials.
References
-
MDPI. (n.d.). Surface Functionalities of Polymers for Biomaterial Applications. Retrieved from [Link]
-
MDPI. (2022, December). Electronic Materials. Retrieved from [Link]
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MDPI. (2022, September 15). Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. Retrieved from [Link]
-
MNT509. (n.d.). Surface Modification of Biomaterials. Retrieved from [Link]
-
SLS Ireland. (n.d.). 4-Methoxythiophenol, 97%. Retrieved from [Link]
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National Institutes of Health. (2021, October 16). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Retrieved from [Link]
-
MDPI. (2024, January 18). Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Retrieved from [Link]
-
National Institutes of Health. (2023, July 10). Surface modifications of biomaterials in different applied fields. Retrieved from [Link]
-
ResearchGate. (2025, October 13). (PDF) 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Surface modification of chitin and chitosan with poly(3-hexylthiophene) via oxidative polymerization. Retrieved from [Link]
-
Semantic Scholar. (2019, January 31). Surface Modification to Improve Properties of Materials. Retrieved from [Link]
-
MDPI. (n.d.). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]
- Google Patents. (n.d.). CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene.
-
The Royal Society of Chemistry. (n.d.). Synthesis of Anthradithiophene Containing Conjugated Polymers via a Cross-coupling Strategy. Retrieved from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 3,5-Dimethyl-4-methoxythiophenol synthesis.
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-4-methoxythiophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of 3,5-Dimethyl-4-methoxythiophenol, a valuable intermediate in various chemical and pharmaceutical applications, is most commonly and effectively achieved via the Newman-Kwart rearrangement. This robust three-step sequence allows for the conversion of the corresponding phenol, 3,5-Dimethyl-4-methoxyphenol, into the desired thiophenol.
The overall transformation can be visualized as follows:
Caption: Overall workflow for the synthesis of 3,5-Dimethyl-4-methoxythiophenol.
This guide will dissect each of these critical steps, offering solutions to common challenges and providing a deeper understanding of the underlying chemistry to empower you in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3,5-Dimethyl-4-methoxythiophenol?
A1: The most established and versatile method is the Newman-Kwart rearrangement of the corresponding phenol, 3,5-Dimethyl-4-methoxyphenol.[1][2][3] This three-step process involves the formation of an O-aryl thiocarbamate, its thermal or catalyzed rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to the target thiophenol.[3]
Q2: I'm having trouble finding a commercial source for the starting material, 3,5-Dimethyl-4-methoxyphenol. Are there reliable methods for its synthesis?
A2: Yes, 3,5-Dimethyl-4-methoxyphenol can be synthesized from more readily available precursors. One common approach is the methylation of 3,5-dimethylhydroquinone. Another route involves the multi-step conversion of xylene derivatives.[4] Given the potential for multiple isomers, careful purification of the synthesized 3,5-Dimethyl-4-methoxyphenol by recrystallization or chromatography is crucial before proceeding to the thiophenol synthesis.
Q3: The Newman-Kwart rearrangement requires high temperatures. Are there milder alternatives for a sensitive substrate?
A3: Absolutely. The high temperatures (often 200-300 °C) required for the thermal Newman-Kwart rearrangement can be problematic for complex molecules.[3] Fortunately, several catalytic methods have been developed to facilitate the rearrangement under significantly milder conditions. Palladium-catalyzed rearrangements, for instance, can proceed efficiently at temperatures as low as 100°C.[5] More recently, electrochemically catalyzed and photoredox-catalyzed methods have been reported to effect the rearrangement at or near room temperature.[3][6]
Q4: My final product, 3,5-Dimethyl-4-methoxythiophenol, seems to be degrading upon storage. What precautions should I take?
A4: Thiophenols, particularly those with electron-rich aromatic rings, are susceptible to oxidation, primarily forming the corresponding disulfide. To ensure the stability of your product, it is imperative to handle and store it under an inert atmosphere (e.g., nitrogen or argon).[7] Degassed solvents should be used for any solutions. For long-term storage, keeping the compound in a sealed container at low temperatures (e.g., in a freezer) is recommended.
Q5: What are the key safety considerations when working with thiophenols and their precursors?
A5: Many thiophenols and their precursors have strong, unpleasant odors and can be toxic. All manipulations should be performed in a well-ventilated fume hood.[7] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Special care should be taken to neutralize any residual thiol-containing waste with bleach before disposal to mitigate the odor and environmental impact.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3,5-Dimethyl-4-methoxythiophenol, providing probable causes and actionable solutions.
Problem 1: Low Yield in the Formation of O-(3,5-Dimethyl-4-methoxyphenyl) dimethylthiocarbamate (Step 1)
| Probable Cause | Solution | Scientific Rationale |
| Incomplete Deprotonation of the Phenol | Use a stronger base or ensure anhydrous conditions. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is generally effective. | 3,5-Dimethyl-4-methoxyphenol is a relatively weak acid. Incomplete deprotonation of the hydroxyl group will result in unreacted starting material. Water can quench the base and hinder the reaction. |
| Decomposition of Dimethylthiocarbamoyl Chloride | Use a fresh bottle of the reagent or purify it by distillation before use. Add the reagent slowly to the reaction mixture at a controlled temperature (e.g., 0 °C). | Dimethylthiocarbamoyl chloride is moisture-sensitive and can hydrolyze. Rapid addition can lead to side reactions and decomposition. |
| Side Reaction with the Solvent | Choose an appropriate aprotic solvent such as THF, DMF, or acetonitrile. Avoid protic solvents like alcohols. | Protic solvents can react with the base and the dimethylthiocarbamoyl chloride, reducing the yield of the desired product. |
Problem 2: Incomplete or No Newman-Kwart Rearrangement (Step 2)
| Probable Cause | Solution | Scientific Rationale |
| Insufficient Reaction Temperature (Thermal Method) | Increase the reaction temperature. For electron-rich systems like this, temperatures in the range of 250-300 °C may be necessary. Use a high-boiling solvent like diphenyl ether or conduct the reaction neat (without solvent) if the substrate is thermally stable. | The Newman-Kwart rearrangement is a thermally driven process with a significant activation energy. The electron-donating methoxy and dimethyl groups on the aromatic ring decrease the electrophilicity of the ipso-carbon, making the intramolecular nucleophilic attack by the sulfur atom more difficult and thus requiring higher temperatures.[2] |
| Catalyst Inactivity (Catalyzed Method) | If using a palladium catalyst, ensure it is handled under inert conditions to prevent oxidation. Use the appropriate phosphine ligand as they are crucial for the catalytic cycle. | Palladium(0) catalysts are sensitive to air and can be oxidized to an inactive state. The choice of ligand is critical for the efficiency of the catalytic cycle.[5] |
| Presence of Impurities | Purify the O-aryl thiocarbamate intermediate before the rearrangement step. Trace impurities can sometimes interfere with the reaction, especially in catalytic versions.[2] | Impurities can poison the catalyst or lead to side reactions at high temperatures, inhibiting the desired rearrangement. |
Problem 3: Formation of Side Products During Rearrangement
Caption: Potential reaction pathways during the Newman-Kwart rearrangement.
| Probable Cause | Solution | Scientific Rationale |
| Thermal Decomposition | Lower the reaction temperature by using a catalyzed method (e.g., Pd-catalyzed).[3][5] Alternatively, for the thermal method, carefully control the reaction time and temperature to find the optimal balance between rearrangement and decomposition. | At very high temperatures, the thiocarbamate can undergo decomposition, leading to various byproducts and a lower yield of the desired S-aryl isomer.[2] |
| Intermolecular Reactions | For the thermal rearrangement, running the reaction at a higher dilution in a high-boiling solvent might favor the intramolecular pathway. | While the Newman-Kwart rearrangement is primarily an intramolecular process, at high concentrations and temperatures, intermolecular side reactions can occur, leading to oligomeric or polymeric byproducts. |
Problem 4: Low Yield or Product Degradation During Hydrolysis (Step 3)
| Probable Cause | Solution | Scientific Rationale |
| Incomplete Hydrolysis | Increase the concentration of the base (e.g., NaOH or KOH), the reaction temperature, or the reaction time. Using a co-solvent like ethanol or methanol can improve the solubility of the S-aryl thiocarbamate in the aqueous base. | The hydrolysis of the S-aryl thiocarbamate is a saponification reaction that requires basic conditions. The reaction rate is dependent on the concentration of the hydroxide ions and the temperature. |
| Oxidation of the Thiophenol Product | Perform the hydrolysis and the subsequent workup under an inert atmosphere (nitrogen or argon). Use degassed water and solvents. Acidify the reaction mixture promptly at the end of the reaction to protonate the thiophenolate and extract the thiophenol. | The thiophenolate anion formed under basic conditions is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding disulfide.[7] The neutral thiophenol is less prone to oxidation. |
| Difficulties in Product Isolation | After acidification, extract the product with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine to remove excess water and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent under reduced pressure. | 3,5-Dimethyl-4-methoxythiophenol is an organic compound with limited water solubility. Extraction with an appropriate organic solvent is necessary for its isolation from the aqueous reaction mixture. |
Experimental Protocols
Step 1: Synthesis of O-(3,5-Dimethyl-4-methoxyphenyl) dimethylthiocarbamate
-
To a stirred solution of 3,5-Dimethyl-4-methoxyphenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of dimethylthiocarbamoyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure O-aryl thiocarbamate.
Step 2 (Option A): Thermal Newman-Kwart Rearrangement
-
Place the purified O-(3,5-Dimethyl-4-methoxyphenyl) dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the neat compound (or a solution in a high-boiling solvent like diphenyl ether) to 250-280 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude S-aryl thiocarbamate can be used directly in the next step or purified by column chromatography.
Step 2 (Option B): Palladium-Catalyzed Newman-Kwart Rearrangement
-
To a solution of O-(3,5-Dimethyl-4-methoxyphenyl) dimethylthiocarbamate (1 equivalent) in an anhydrous, degassed solvent such as toluene or xylene, add a palladium catalyst, for example, [Pd(tBu₃P)₂] (0.01-0.05 equivalents).[5]
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction mixture, and if necessary, filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude S-aryl thiocarbamate.
Step 3: Hydrolysis to 3,5-Dimethyl-4-methoxythiophenol
-
Dissolve the crude S-(3,5-Dimethyl-4-methoxyphenyl) dimethylthiocarbamate in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux under a nitrogen atmosphere and stir until the hydrolysis is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 with cold, dilute hydrochloric acid.
-
Extract the product with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude thiophenol can be purified by vacuum distillation or column chromatography on silica gel using a deoxygenated eluent.
| Parameter | Step 1: Thiocarbamoylation | Step 2: Rearrangement (Thermal) | Step 2: Rearrangement (Pd-catalyzed) | Step 3: Hydrolysis |
| Temperature | 0 °C to Room Temp. | 250-280 °C | 100-120 °C | Reflux |
| Solvent | DMF, THF | Diphenyl ether or neat | Toluene, Xylene | Ethanol/Water |
| Key Reagents | NaH, Dimethylthiocarbamoyl chloride | - | [Pd(tBu₃P)₂] | NaOH or KOH, HCl |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
| Typical Yield | >90% | 60-80% | >90% | >85% |
References
-
Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612-7615. [Link]
-
Francke, R., & Broese, T. (2020). Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. The Journal of Organic Chemistry, 85(12), 7833-7844. [Link]
-
Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved January 25, 2026, from [Link]
-
Chem-Station. (2016, May 9). Newman-Kwart Rearrangement. Retrieved January 25, 2026, from [Link]
- Google Patents. (2015). Preparation method of 3,5-dimethylphenol. CN104761435A.
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols. Retrieved January 25, 2026, from [Link]
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Newman-Kwart Rearrangement [organic-chemistry.org]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. prepchem.com [prepchem.com]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 3,5-Dimethyl-4-methoxythiophenol
Welcome to the technical support center for the purification of 3,5-Dimethyl-4-methoxythiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Introduction: The Newman-Kwart Rearrangement and Its Implications for Purification
3,5-Dimethyl-4-methoxythiophenol is commonly synthesized from its corresponding phenol, 3,5-Dimethyl-4-methoxyphenol, via the Newman-Kwart rearrangement.[1] This thermal or palladium-catalyzed reaction converts an O-aryl thiocarbamate intermediate into the desired S-aryl thiocarbamate, which is then hydrolyzed to yield the final thiophenol product.[1][2][3] Understanding this synthetic route is crucial as the primary impurities often stem from incomplete reactions or side reactions.
The main purification challenges arise from the presence of:
-
Unreacted Starting Material: 3,5-Dimethyl-4-methoxyphenol.
-
Intermediate: The O-aryl thiocarbamate.
-
Oxidation Product: The corresponding disulfide, formed by the facile oxidation of the thiophenol.
This guide will provide you with the necessary tools to identify and resolve these common purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is an oil and won't crystallize. What should I do?
A1: Oiling out is a common problem when impurities are present that depress the melting point of the compound. The likely culprits are residual starting material or the disulfide byproduct.
-
Initial Step: Acid-Base Extraction. Before attempting recrystallization, perform an acid-base extraction to remove phenolic impurities. Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a dilute aqueous base (e.g., 5% NaOH or K₂CO₃) to remove the acidic 3,5-Dimethyl-4-methoxyphenol. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Rationale: The thiophenol is less acidic than the corresponding phenol and will remain in the organic phase, while the phenolic starting material will be deprotonated and move into the aqueous basic layer.
Q2: After extraction, my product is still an oil or forms impure, discolored crystals. What's the next step?
A2: This indicates that other non-acidic impurities, most likely the disulfide, are still present. At this stage, column chromatography is the most effective purification method.
-
Troubleshooting Chromatography:
-
Solvent System Selection: A common starting point for the column chromatography of aromatic thiols is a mixture of a non-polar and a moderately polar solvent.[4][5][6] A gradient elution of ethyl acetate in hexane (or heptane) is often effective. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The less polar disulfide will elute first, followed by the more polar thiophenol.
-
TLC Analysis: Before running the column, analyze your crude product by Thin Layer Chromatography (TLC) using various ratios of ethyl acetate and hexane to determine the optimal solvent system for separation.
-
Q3: My purified 3,5-Dimethyl-4-methoxythiophenol is initially a white solid but turns yellow/brown upon standing. Why is this happening and how can I prevent it?
A3: Thiophenols are notoriously susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding yellow or brown disulfide.[7]
-
Prevention and Storage:
-
Inert Atmosphere: Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Degassed Solvents: Use degassed solvents for all purification steps, especially for chromatography and recrystallization.
-
Storage Conditions: Store the final product in a tightly sealed container, protected from light, and at a low temperature (2-8 °C) to minimize oxidation.
-
Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is best suited for material that is already substantially pure and needs final polishing to remove minor impurities.
-
Solvent Selection: Based on solubility trials with related compounds, a mixed solvent system of ethyl acetate and a non-polar anti-solvent like heptane or hexane is a good starting point.
-
Dissolution: In a flask, dissolve the crude 3,5-Dimethyl-4-methoxythiophenol in a minimal amount of warm ethyl acetate (around 40-50 °C). Avoid excessive heating, which can promote oxidation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Slowly add heptane or hexane to the warm solution until it becomes slightly turbid. If turbidity persists, add a few drops of warm ethyl acetate to redissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or a refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane or hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator under an inert atmosphere.
| Parameter | Recommended Solvents | Notes |
| Primary Solvent | Ethyl Acetate | Good solubility at slightly elevated temperatures. |
| Anti-Solvent | Heptane or Hexane | Induces crystallization upon cooling. |
Protocol 2: Purification by Column Chromatography
This is the recommended method for purifying crude material containing significant amounts of starting material, intermediates, or the disulfide byproduct.
-
Column Packing: Pack a silica gel column using a slurry of silica in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than wet loading.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexane or 2-5% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure 3,5-Dimethyl-4-methoxythiophenol.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Product Handling: Immediately place the purified product under an inert atmosphere to prevent oxidation.
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for most organic purifications. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Start with low polarity and gradually increase. A typical gradient might be from 2% to 20% ethyl acetate. |
| Monitoring | TLC with UV visualization (254 nm) | Staining with potassium permanganate can also be used. |
Visualizing Purification Workflows
Workflow for Purifying Crude 3,5-Dimethyl-4-methoxythiophenol
Caption: Decision tree for the purification of 3,5-Dimethyl-4-methoxythiophenol.
Impurity Formation and Removal Pathway
Caption: Formation of key impurities and their respective removal methods.
References
-
Newman, M. S.; Hetzel, F. W. THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses. 1971, 51, 139. DOI: 10.15227/orgsyn.051.0139. [Link]
-
"4-methoxyphenol purification." Sciencemadness Discussion Board. [Link]
-
"Supplementary Information - The Royal Society of Chemistry." The Royal Society of Chemistry. [Link]
-
"Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors." PubMed. [Link]
- CN104761435A - Preparation method of 3,5-dimethylphenol - Google P
- US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google P
-
"1. Enzymatic Digestion/Base Composition Analysis - 2. Manual Detritylation of Oligonucleotides after Deprotection." [Link]
- CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google P
-
"Investigation into the Formation of Impurities during the Optimization of Brigatinib." PMC. [Link]
-
"Preparation of 3,5-dimethylphenol." PrepChem.com. [Link]
- CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE)
-
"3,5-Dimethylphenol | SIELC Technologies." SIELC Technologies. [Link]
-
"Solvent Systems for Silica Gel Column Chromatography." Common Organic Chemistry. [Link]
-
"Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates | Request PDF." ResearchGate. [Link]
-
"Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry : University of Rochester. [Link]
-
"Synthesis of 4-Methylthiophenol | Request PDF." ResearchGate. [Link]
-
"Chromatography: Solvent Systems For Flash Column." Department of Chemistry : University of Rochester. [Link]
-
"Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates." Edinburgh Research Explorer. [Link]
-
"5.2 Protein purification." [Link]
-
"Which solvents should I use to recrystalize P-anisidine and DNP individually?" ResearchGate. [Link]
-
"Purification Processes for Complex Biomacromolecules." Diva-portal.org. [Link]
-
"Microwave-mediated Newman–Kwart rearrangement in water." dokumen.pub. [Link]
-
"The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Organic Chemistry Portal. [Link]
-
"The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis | Request PDF." ResearchGate. [Link]
Sources
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- 2. dokumen.pub [dokumen.pub]
- 3. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in thiophenol synthesis.
Welcome to the technical support center for thiophenol synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to purity and yield during the synthesis of thiophenol and its derivatives. Here, we move beyond simple protocols to explain the causality behind byproduct formation and provide field-proven troubleshooting strategies to help you optimize your experiments.
Introduction: The Critical Need for Purity
Thiophenols are essential building blocks in pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the thiol (-SH) group, which is central to its synthetic utility, also makes it susceptible to side reactions. The presence of byproducts, particularly the ubiquitous diphenyl disulfide, can complicate subsequent reactions, affect product performance, and create significant purification challenges. This guide provides a structured approach to identifying, minimizing, and eliminating these common impurities.
Overview: Synthesis Routes & Typical Byproduct Profiles
The choice of synthetic route is the primary determinant of the byproduct profile. Understanding the potential impurities associated with your chosen method is the first step in troubleshooting.
| Synthesis Route | Primary Reactants | Key Byproducts | Notes |
| Reduction of Benzenesulfonyl Chloride | Benzenesulfonyl chloride, Reducing agent (e.g., Zn/H⁺, LiAlH₄) | Diphenyl disulfide, Unreacted starting material, Benzenesulfinic acid | A common lab-scale method. Byproduct formation is highly dependent on the choice of reducing agent and reaction workup conditions.[1][2] |
| High-Temperature Sulfhydrolysis | Chlorobenzene, Hydrogen sulfide (H₂S) | Diphenyl sulfide (thioether) , Diphenyl disulfide | An industrial process requiring high temperatures (370-700 °C).[3] The thioether byproduct can sometimes be recycled to improve overall yield.[3] |
| Newman-Kwart Rearrangement | Phenol, Dialkylthiocarbamoyl chloride | Unreacted S-aryl intermediate, Byproducts from high-temperature decomposition | Involves converting a phenol to an O-aryl thiocarbamate, followed by thermal rearrangement.[4][5][6] High temperatures (200-300 °C) can lead to charring.[4][7] |
| Leuckart Thiophenol Reaction | Aniline, Diazonium salt, Xanthate | A complex mixture of side-products | This route is known for numerous side reactions and potential safety hazards (explosions) if not performed under precise conditions.[1][8] |
| Coupling of Aryl Halides with Sulfur | Aryl iodide/bromide, Sulfur source (e.g., S₈, Na₂S) | Diphenyl disulfide, Phenols, Anilines | Often catalyzed by copper (CuI). The reaction mixture is typically reduced in a second step to yield the thiophenol.[9] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during thiophenol synthesis in a practical Q&A format.
FAQ 1: My primary impurity is a white solid I've identified as Diphenyl Disulfide (DPDS). What is causing this and how do I stop it?
A: This is the most common problem in thiophenol chemistry. The formation of diphenyl disulfide (Ph-S-S-Ph) is caused by the oxidative coupling of two thiophenol molecules.
Causality & Mechanism: The thiol proton is acidic (pKa ≈ 6.6), making it readily deprotonated, especially under neutral or basic conditions, to form the thiophenolate anion (PhS⁻). This anion is extremely susceptible to oxidation by atmospheric oxygen or other oxidants present in the reaction mixture.[8] Electron-rich thiophenols are even more easily oxidized.[10]
-
Reaction: 4 PhSH + O₂ → 2 PhS-SPh + 2 H₂O
Troubleshooting Workflow for High DPDS: Here is a logical workflow to diagnose and solve the issue of excessive diphenyl disulfide formation.
Caption: Troubleshooting flowchart for high DPDS impurity.
Preventative Measures:
-
Acidic Workup: During aqueous extraction, ensure the aqueous phase is acidic (pH < 4). This keeps the thiol in its protonated (R-SH) form, which is far less susceptible to oxidation. A quick wash with 10% HCl is highly effective.[10]
-
Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[10]
-
Temperature Control: For the reduction of benzenesulfonyl chloride, maintaining low temperatures (0 °C or below) during the addition of the reducing agent can minimize side reactions.[11]
-
Strategic Synthesis: For substituted thiophenols, the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring can decrease the electron density of the sulfur, making it less prone to oxidation.[10]
Remediation: If a significant amount of diphenyl disulfide has already formed, it can be chemically reduced back to thiophenol. See Protocol 2 for a detailed procedure.
FAQ 2: In my high-temperature reaction of chlorobenzene and H₂S, I'm forming a lot of Diphenyl Sulfide. How can this be minimized?
A: Diphenyl sulfide (Ph-S-Ph) is a classic byproduct in this specific industrial route, arising from the reaction of the desired thiophenol product with the chlorobenzene starting material at high temperatures.
Causality & Mechanism: This is a consecutive reaction. Once thiophenol is formed, its thiophenolate anion can act as a nucleophile, attacking another molecule of chlorobenzene to displace the chloride and form the thioether.
-
Desired Reaction: PhCl + H₂S → PhSH + HCl
-
Side Reaction: PhSH + PhCl → Ph-S-Ph + HCl
Minimization Strategies:
-
Stoichiometric Control: Use a significant excess of hydrogen sulfide relative to chlorobenzene. This increases the probability that a chlorobenzene molecule will react with H₂S rather than with the newly formed thiophenol.
-
Catalyst Selection: While older methods used catalysts like alumina, some processes have moved to non-catalytic fillers to control the reaction pathway.[3] The choice of catalyst (e.g., supported metal sulfides) can influence the selectivity towards thiophenol versus the thioether.[3]
-
Byproduct Recycling: In an industrial setting, the diphenyl sulfide is often separated from the product stream and recycled back into the high-temperature reaction zone. In the presence of excess H₂S, the thioether can be cleaved to form two additional molecules of thiophenol, thus increasing the overall process yield.[3]
FAQ 3: My reaction is "dirty," with many spots on TLC and a low yield of the desired product. What are the first steps for troubleshooting?
A: A complex crude mixture is common in routes like the Leuckart reaction (diazonium salts) or when chlorosulfonation conditions are too harsh.[1][10] The key is a systematic approach to identification and purification.
Causality & Mechanism: Harsh reaction conditions (e.g., high temperatures) or inherently non-specific reagents can lead to a multitude of side reactions, including decomposition, polymerization, or reactions with other functional groups on your molecule. For example, reducing a benzenesulfonyl chloride that also has a nitro group with a strong reducing agent like Zn/acid can reduce both groups, leading to a mixture.[1]
Logical Workflow for Complex Mixtures:
Caption: Workflow for troubleshooting complex reaction mixtures.
Actionable Advice:
-
Identification First: Before attempting purification, identify the major byproducts using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds or Liquid Chromatography-Mass Spectrometry (LC-MS). ¹H NMR of the crude mixture can also provide valuable clues.
-
Revisit Reaction Conditions: If the chlorosulfonation step is producing a dirty mixture, try running the reaction at a lower temperature for a longer period under a nitrogen atmosphere. This can significantly improve the yield and purity of the sulfonyl chloride intermediate.[10]
-
Purification Strategy:
-
Extraction: A simple workup with an organic solvent and water (or brine) can remove inorganic salts and highly polar impurities.
-
Chromatography: Flash column chromatography on silica gel is effective for separating thiophenol from more polar byproducts like phosphine oxides (from PPh₃ reductions) or less polar impurities.[10]
-
Distillation: Thiophenol is a liquid with a boiling point of 169 °C. Steam distillation or vacuum distillation is an excellent final purification step to separate it from non-volatile impurities.[1][11]
-
Key Experimental Protocols
Protocol 1: Standard Analytical Workflow for Purity Assessment
Objective: To quickly assess the purity of a crude thiophenol sample and identify major byproducts.
-
Sample Preparation:
-
Dissolve ~5-10 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the diluted sample onto a silica gel TLC plate.
-
Elute with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Visualize under UV light (254 nm). Thiophenol and diphenyl disulfide are UV active. Note the number and relative intensity of the spots. Diphenyl disulfide is significantly less polar than thiophenol.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Use a standard non-polar column (e.g., DB-5 or equivalent).
-
Program a temperature ramp (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).
-
Analyze the resulting chromatogram. Identify the peaks for thiophenol (C₆H₆S, MW=110.18) and diphenyl disulfide (C₁₂H₁₀S₂, MW=218.34) by their retention times and mass spectra. Quantify the relative peak areas to estimate purity.
-
Protocol 2: Reductive Cleavage of Diphenyl Disulfide from a Crude Product
Objective: To convert unwanted diphenyl disulfide byproduct back into the desired thiophenol product. This protocol is adapted from standard literature procedures.[8][9]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the crude product containing diphenyl disulfide in a suitable solvent (e.g., Tetrahydrofuran (THF) or Methanol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise (approx. 1.5 equivalents relative to the estimated amount of disulfide). You may observe gas evolution.
-
Safety Note: NaBH₄ reacts with protic solvents to release hydrogen gas. Add slowly and ensure adequate ventilation.
-
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the disappearance of the disulfide by TLC.
-
Quench & Acidification: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the excess NaBH₄ by adding an acidic solution (e.g., 1 M HCl) dropwise until the solution is acidic (pH < 4). This step is critical as it neutralizes the borohydride and protonates the newly formed thiophenolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified thiophenol. Assess purity using the methods in Protocol 1 .
References
-
Wang, M. et al. (2014). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]
-
Adams, R. & Andersen, C. S. (1921). Thiophenol. Organic Syntheses, Coll. Vol. 1, p.504. Available at: [Link]
-
Wikipedia. Thiophenol. Available at: [Link]
-
PrepChem. Preparation of thiophenol. Available at: [Link]
- Bordwell, F. G. & McKellin, W. H. (1951). The Reduction of Sulfonyl Chlorides to Sulfinic Acids and Thiols with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(5), 2251-2253. (Note: A direct link to the full text may require subscription; the abstract is widely available).
- Google Patents. (1983). Production of thiophenol. CA1153016A.
- Google Patents. (2020). A kind of preparation method of diphenyl disulfide compound. CN111763163B.
-
Gieseler, M. et al. (2020). Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. The Journal of Organic Chemistry, 85(12), 7795-7804. Available at: [Link]
- Drabowicz, J. & Mikolajczyk, M. (1980). A Simple and Convenient Oxidation of Thiols and Thioethers to Disulfides and Sulfoxides. Synthesis, 1980(1), 32-34. (Note: A direct link to the full text may require subscription; the abstract is widely available).
-
Lloyd, J. et al. (2008). Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates. ResearchGate. Available at: [Link]
-
Wikipedia. Newman–Kwart rearrangement. Available at: [Link]
-
Lloyd, J. et al. (2008). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Molecules, 13(1), 214-242. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. CA1153016A - Production of thiophenol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiophenol - Wikipedia [en.wikipedia.org]
- 9. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 10. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Stability of 3,5-Dimethyl-4-methoxythiophenol in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of reactive intermediates like 3,5-Dimethyl-4-methoxythiophenol is paramount to the success and reproducibility of experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the challenges of working with this air-sensitive compound in solution. Our focus is on providing practical, evidence-based strategies to mitigate degradation and maintain the integrity of your experiments.
Understanding the Instability of 3,5-Dimethyl-4-methoxythiophenol
3,5-Dimethyl-4-methoxythiophenol, like other thiophenol derivatives, is susceptible to degradation, primarily through oxidation. The thiol group (-SH) is readily oxidized, especially in the presence of oxygen, light, and trace metal ions, or under basic conditions. The principal degradation pathway involves the formation of a disulfide bond, leading to the dimer 4,4'-dimethoxy-3,3',5,5'-tetramethyldiphenyl disulfide. Under more stringent oxidative conditions, further oxidation to sulfenic, sulfinic, and sulfonic acids can occur.[1][2][3][4]
The formation of the thiolate anion (S-) under basic conditions significantly increases the rate of oxidation.[2] Therefore, controlling the pH of the solution is a critical factor in maintaining the stability of 3,5-Dimethyl-4-methoxythiophenol.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration (e.g., yellowing) of the solution. | Oxidation of the thiophenol to the disulfide dimer or other colored impurities. | Ensure all solvents are thoroughly deoxygenated before use.Handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).Store solutions in amber vials to protect from light.Consider adding a radical scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), at a concentration of 0.01-0.05% (w/v).[5][6][7][8][9] |
| Inconsistent or lower-than-expected yields in reactions. | Degradation of the 3,5-Dimethyl-4-methoxythiophenol starting material. | Verify the purity of the compound before use via HPLC or other suitable analytical methods.Prepare solutions of the thiophenol immediately before use.If the reaction is performed in a basic medium, add the thiophenol slowly to the reaction mixture to minimize its exposure to basic conditions before it reacts.If trace metal catalysis is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 10-50 µM).[10][11][12] |
| Appearance of an unexpected peak in HPLC analysis corresponding to the disulfide dimer. | Oxygen exposure during sample preparation or analysis. | Use deoxygenated solvents for your HPLC mobile phase.Keep sample vials capped and under an inert atmosphere as much as possible before injection.Minimize the time the sample spends in the autosampler before injection. |
| Precipitate formation in the solution upon storage. | Formation of the less soluble disulfide dimer or other degradation products. | Store solutions at a lower temperature (e.g., 2-8 °C), provided the compound remains soluble.Ensure the solution is not exposed to light, which can accelerate degradation and precipitation.If precipitation is observed, re-evaluate the storage conditions and consider preparing fresh solutions more frequently. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of 3,5-Dimethyl-4-methoxythiophenol?
A1: The primary degradation product is the corresponding disulfide, 4,4'-dimethoxy-3,3',5,5'-tetramethyldiphenyl disulfide, formed through oxidative coupling of two thiophenol molecules. Further oxidation to sulfenic, sulfinic, and sulfonic acids is also possible under more aggressive oxidative conditions.[1][2][3][4]
Q2: What is the optimal pH for storing solutions of 3,5-Dimethyl-4-methoxythiophenol?
A2: To minimize the formation of the highly reactive thiolate anion, it is recommended to maintain the solution at a neutral or slightly acidic pH (pH 4-7).[2] The use of buffered solutions can help maintain a stable pH.
Q3: Can I use antioxidants to improve the stability of my 3,5-Dimethyl-4-methoxythiophenol solution?
A3: Yes, radical scavenging antioxidants can be very effective. Butylated Hydroxytoluene (BHT) is a commonly used antioxidant for organic solutions. A starting concentration in the range of 0.01-0.05% (w/v) is recommended.[5][6][7][8][9] It is advisable to test a small batch to ensure compatibility with your specific application.
Q4: How should I handle and store the solid 3,5-Dimethyl-4-methoxythiophenol?
A4: The solid compound should be stored in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon).
Q5: Are there any solvents I should avoid when working with 3,5-Dimethyl-4-methoxythiophenol?
A5: While the choice of solvent is often dictated by the specific application, it is crucial to use high-purity, deoxygenated solvents. Protic solvents that can facilitate proton transfer may influence the thiol-thiolate equilibrium. Always ensure your solvent is dry, as water can also participate in degradation pathways.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution of 3,5-Dimethyl-4-methoxythiophenol
This protocol describes the preparation of a solution with enhanced stability for use in subsequent experiments.
Materials:
-
3,5-Dimethyl-4-methoxythiophenol
-
High-purity, anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Butylated Hydroxytoluene (BHT)
-
Ethylenediaminetetraacetic acid (EDTA) (optional)
-
Schlenk flask or similar glassware for handling air-sensitive compounds
-
Inert gas source (nitrogen or argon)
-
Gastight syringe
Procedure:
-
Deoxygenate the Solvent: Sparge the solvent with a gentle stream of inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Stabilizer Stock Solution (Optional):
-
Prepare a 1% (w/v) stock solution of BHT in the deoxygenated solvent.
-
If using EDTA, prepare a concentrated stock solution in an appropriate solvent.
-
-
Set up the Reaction Vessel:
-
Dry a Schlenk flask under vacuum with gentle heating and backfill with inert gas.
-
Maintain a positive pressure of the inert gas throughout the procedure.
-
-
Add Solvent and Stabilizers:
-
Using a gastight syringe, transfer the desired volume of deoxygenated solvent to the Schlenk flask.
-
Add the BHT stock solution to achieve a final concentration of 0.01-0.05% (w/v).
-
If using, add the EDTA stock solution to achieve the desired final concentration (e.g., 10-50 µM).
-
-
Dissolve the Thiophenol:
-
Quickly weigh the required amount of 3,5-Dimethyl-4-methoxythiophenol and add it to the flask against a positive flow of inert gas.
-
Seal the flask and stir until the solid is completely dissolved.
-
-
Storage:
-
Store the solution in a tightly sealed amber vial, with the headspace flushed with inert gas.
-
For short-term storage, refrigeration at 2-8 °C is recommended. For longer-term storage, consider freezing, but first confirm the compound's solubility at the lower temperature to avoid precipitation.
-
Protocol 2: Stability-Indicating HPLC Method for 3,5-Dimethyl-4-methoxythiophenol
This protocol provides a starting point for developing an HPLC method to monitor the stability of 3,5-Dimethyl-4-methoxythiophenol and quantify its primary degradation product, the disulfide dimer. Method optimization and validation are necessary for specific applications.[13][14][15][16]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or formic acid (for mobile phase pH adjustment)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid).
-
Start with a higher aqueous composition (e.g., 40% acetonitrile) and ramp up to a higher organic composition (e.g., 90% acetonitrile) to elute the more nonpolar disulfide.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determine the optimal wavelength by UV scan)
-
Injection Volume: 10 µL
Procedure:
-
Prepare Standards:
-
Prepare a stock solution of 3,5-Dimethyl-4-methoxythiophenol in deoxygenated acetonitrile.
-
If available, prepare a stock solution of the disulfide dimer.
-
Create a series of calibration standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Dilute an aliquot of the test solution to a suitable concentration within the calibration range using the mobile phase as the diluent.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for 3,5-Dimethyl-4-methoxythiophenol and its disulfide dimer based on their retention times compared to the standards.
-
Quantify the amount of each compound using the calibration curve.
-
Visualizing Degradation and Stabilization
Degradation Pathway of 3,5-Dimethyl-4-methoxythiophenol
Caption: Oxidative degradation of 3,5-Dimethyl-4-methoxythiophenol.
Workflow for Preparing a Stabilized Solution
Caption: Workflow for preparing a stabilized solution.
References
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). Molecules. [Link]
-
Formation and functions of protein sulfenic acids. (n.d.). PubMed. [Link]
-
[Ru III (EDTA)(H 2 O)] - catalyzed oxidation of biologically important thiols by H 2 O 2. (n.d.). ResearchGate. [Link]
-
Optimization of BHT Concentration to Maintain the Stability of Natural Pigments in Cream Blush Preparations From Hemigraphis Colorata Extract. (2024). ResearchGate. [Link]
-
From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. (2018). ResearchGate. [Link]
-
Opinion on Butylated Hydroxytoluene (BHT). (2021). Public Health England. [Link]
-
Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. (n.d.). PubMed. [Link]
-
Ethylenediaminetetraacetic Acid (EDTA). (2023). StatPearls - NCBI Bookshelf. [Link]
-
Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.). ResearchGate. [Link]
-
On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. (2017). PubMed. [Link]
-
Ethylenediaminetetraacetic acid. (n.d.). Wikipedia. [Link]
-
Final report on the safety assessment of BHT(1). (n.d.). PubMed. [Link]
-
SAG-CS Opinion 11: Butylated hydroxytoluene in cosmetic products. (n.d.). GOV.UK. [Link]
-
Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.). Semantic Scholar. [Link]
-
Relationship: Heavy Metal Poisoning and EDTA. (n.d.). Caring Sunshine. [Link]
-
Formation, reactivity and detection of protein sulfenic acids. (2010). PMC - NIH. [Link]
-
(A) Oxidation states of sulfur (S) in proteins from thiol (–2) to... (n.d.). ResearchGate. [Link]
-
ROLE OF EDTA ON METAL REMOVAL FROM REFINERY WASTE CATALYSTS. (2021). ResearchGate. [Link]
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- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. jddtonline.info [jddtonline.info]
Technical Support Center: Purification of 3,5-Dimethyl-4-methoxythiophenol
Welcome to the technical support guide for the purification of 3,5-Dimethyl-4-methoxythiophenol. This document is designed for chemistry professionals engaged in research and development who may encounter challenges in obtaining this compound in high purity. We will explore common issues, provide detailed troubleshooting protocols, and explain the scientific rationale behind each purification strategy.
Part 1: Initial Sample Assessment & Purification Strategy Selection
Before selecting a purification method, a preliminary assessment of your crude sample is crucial. The nature and quantity of impurities will dictate the most efficient purification strategy.
Frequently Asked Questions (FAQs): Sample Assessment
Q1: My crude 3,5-Dimethyl-4-methoxythiophenol sample has a strong, unpleasant odor and a yellow to brown discoloration. What does this indicate?
A1: The characteristic pungent odor is typical of thiophenols and is not necessarily an indicator of impurity. However, a yellow or brown color often suggests the presence of oxidation byproducts. The primary culprit is the corresponding disulfide, 1,2-bis(3,5-dimethyl-4-methoxyphenyl) disulfide, formed by the oxidation of the thiol group in the presence of air.[1] This is a very common issue as thiophenols are notoriously sensitive to air.[2]
Q2: How can I identify the main impurities in my sample before attempting purification?
A2: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your mixture. Staining with potassium permanganate can be effective for visualizing the thiol and its disulfide byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. You can often identify unreacted starting materials, solvent residues, and the characteristic signals of the disulfide byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the mass of the main components, including potential byproducts from the synthesis route.[3]
Q3: What are the most common impurities I should expect besides the disulfide?
A3: The impurities are highly dependent on the synthetic route used to prepare the thiophenol.[4][5]
-
From Reduction of a Sulfonyl Chloride: You may have unreacted 3,5-dimethyl-4-methoxybenzenesulfonyl chloride or the corresponding sulfonic acid.[1][6]
-
From Newman-Kwart Rearrangement: Residual O-aryl thiocarbamate or the corresponding phenol (3,5-dimethyl-4-methoxyphenol) could be present.[6]
-
From Reaction of an Aryl Halide: Unreacted aryl halide and catalyst residues (e.g., copper salts) may be present.[7]
-
General Impurities: Residual solvents from the reaction and workup are almost always present.
Workflow: Selecting the Right Purification Method
Based on your initial assessment, use the following diagram to guide your choice of purification technique.
Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting and Detailed Protocols
This section provides in-depth guides for the most common purification techniques.
Guide 1: Purification by Column Chromatography
Column chromatography is a versatile method for separating the target thiol from various impurities. However, the air sensitivity of thiophenols requires special precautions.[8]
FAQs: Column Chromatography
Q1: My thiol appears to be degrading (streaking on TLC, yellow bands on the column) during chromatography on silica gel. Why is this happening and how can I prevent it?
A1: Silica gel is slightly acidic and has a high surface area, which can catalyze the oxidation of sensitive compounds like thiophenols to their corresponding disulfides. To mitigate this:
-
Deoxygenate Solvents: Before preparing your eluent, bubble argon or nitrogen through the solvents for 15-30 minutes to remove dissolved oxygen.[8]
-
Use an Inert Atmosphere: Pack and run the column under a positive pressure of nitrogen or argon. This prevents atmospheric oxygen from entering the system.
-
Work Quickly: Do not let the purified fractions sit open to the air. Evaporate the solvent under reduced pressure as soon as possible.[8]
Q2: What is a good starting eluent system for purifying 3,5-Dimethyl-4-methoxythiophenol on silica gel?
A2: The polarity of this compound is relatively low. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a small amount of a more polar solvent.
-
Initial System: Start with 5% Ethyl Acetate in Hexanes.
-
TLC Analysis: Run TLC plates with varying concentrations (e.g., 2%, 5%, 10% Ethyl Acetate/Hexanes) to find the optimal separation where the desired product has an Rf value of approximately 0.25-0.35.
Q3: Should I use silica gel or alumina as the stationary phase?
A3: Both can be used.[9]
-
Silica Gel: The default choice for most separations of moderately polar compounds. It is slightly acidic.
-
Alumina: Can be obtained in acidic, neutral, or basic forms. For thiophenols, neutral alumina is often a good choice to avoid acid-catalyzed decomposition. If your compound is particularly sensitive, alumina might offer better recovery.
This protocol assumes the use of deoxygenated solvents and an inert atmosphere.
-
Slurry Preparation: In a beaker, make a slurry of silica gel in your starting eluent (e.g., deoxygenated 5% Ethyl Acetate/Hexanes).
-
Column Packing: Pour the slurry into the column and use positive pressure (nitrogen or a hand pump) to pack the bed firmly. Ensure no air bubbles are trapped.
-
Sample Loading: Dissolve your crude sample in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system, maintaining a positive pressure of nitrogen.
-
Fraction Collection: Collect fractions in tubes that can be quickly capped or sealed. Monitor the elution process using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Immediately place the purified product under a high vacuum to remove residual solvent and store it under an inert atmosphere.[2]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product won't elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., from 5% to 10% Ethyl Acetate). |
| Poor separation | Eluent is too polar; compounds are eluting too quickly. | Decrease the eluent polarity. Ensure the sample was loaded in a narrow band. |
| Yellow/brown band at the top | Irreversible adsorption or decomposition of impurities. | This is often acceptable if the desired product elutes cleanly. |
| Streaking on TLC/column | Sample is degrading on the stationary phase. | Ensure solvents are deoxygenated. Consider using neutral alumina instead of silica.[8] |
Guide 2: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the thiol proton (pKa ≈ 6-8) to separate it from neutral impurities.
Caption: Step-by-step workflow for acid-base extraction.
FAQs: Acid-Base Extraction
Q1: Why use NaOH instead of a weaker base like sodium bicarbonate?
A1: Thiophenols are generally more acidic than phenols but less acidic than carboxylic acids. While some thiophenols will react with sodium bicarbonate, a stronger base like sodium hydroxide (NaOH) ensures complete deprotonation and transfer into the aqueous layer, maximizing yield.[10]
Q2: An emulsion formed when I mixed the organic and aqueous layers. How do I resolve this?
A2: Emulsions are common. Try the following:
-
Let the mixture stand undisturbed for 10-20 minutes.
-
Add a small amount of brine (saturated NaCl solution), which can help disrupt the emulsion by increasing the ionic strength of the aqueous phase.
-
Gently swirl the funnel instead of shaking it vigorously.
Part 3: Safety, Handling, and Storage
Q1: What are the primary safety concerns when working with 3,5-Dimethyl-4-methoxythiophenol?
A1:
-
Toxicity: Thiophenols are harmful if swallowed, inhaled, or in contact with skin.[11]
-
Odor: They have an extremely potent and unpleasant stench. All work must be conducted in a well-ventilated chemical fume hood.
-
Irritation: The compound can cause skin and serious eye irritation.[11][12]
-
Handling: Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][13]
Q2: How should I properly store the purified product to prevent degradation?
A2: Due to its sensitivity to air, proper storage is critical for maintaining the purity of your compound.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).[2]
-
Container: Use a tightly sealed container, preferably an amber glass vial to protect from light.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.[14]
References
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Solvent-Free Synthesis of Thiophenol Using Uncatalyzed Transfer Hydrogenation. [Link]
-
Organic Syntheses. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Org. Synth. 1971, 51, 139. [Link]
-
SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
- Google Patents. (n.d.).
-
Techno-Press. (n.d.). Effects of impurities in catalyst on catalytic reaction of dimethyl thioether synthesis. [Link]
-
ACS Publications. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
-
Chemistry Stack Exchange. (2025). Purification of thiols. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Separation of sulfur compounds on a silica PLOT column; COS and H₂S. [Link]
-
PubMed. (2014). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. [Link]
-
Organic Syntheses. (n.d.). Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. [Link]
-
Caltech GPS. (2015). Sulfur isotopic composition of individual organic compounds from Cariaco Basin sediments. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. [Link]
-
SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]
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- 3. silcotek.com [silcotek.com]
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- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
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- 10. US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides - Google Patents [patents.google.com]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Reactions of 3,5-Dimethyl-4-methoxythiophenol
Welcome to the technical support center for catalyst selection in reactions involving 3,5-Dimethyl-4-methoxythiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving efficient and selective C-S cross-coupling reactions with this sterically hindered and electron-rich thiophenol.
Introduction: The Unique Reactivity of 3,5-Dimethyl-4-methoxythiophenol
3,5-Dimethyl-4-methoxythiophenol is a valuable building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions is often challenging due to its specific structural features. The electron-donating methoxy group at the para-position and the two methyl groups at the ortho-positions to the thiol group introduce a unique combination of electronic and steric effects that must be carefully considered when selecting a catalytic system.
The methoxy group increases the electron density on the sulfur atom, which can enhance its nucleophilicity. However, it can also influence the oxidative addition step in palladium-catalyzed cycles. The ortho-methyl groups introduce significant steric hindrance around the sulfur atom, which can impede its approach to the metal center and the subsequent reductive elimination step. This steric bulk necessitates the use of carefully selected, often bulky, ligands to facilitate the reaction.
This guide provides a comprehensive overview of catalyst selection, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of working with this substrate.
Catalyst System Selection: Palladium vs. Copper
Both palladium and copper-based catalytic systems are commonly employed for C-S cross-coupling reactions. The choice between them depends on the specific reaction partners, functional group tolerance, and desired reaction conditions.
Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Thioetherification)
Palladium catalysis is a powerful and versatile method for the formation of aryl thioethers. For a sterically hindered and electron-rich substrate like 3,5-Dimethyl-4-methoxythiophenol, the selection of the palladium precursor and, crucially, the ligand is paramount for success.
Key Considerations for Palladium Systems:
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, the use of pre-catalysts is often preferred for cleaner and more reproducible reactions. Pre-catalysts offer better control over the formation of the active catalytic species.
-
Ligands: The choice of phosphine ligand is critical. For sterically demanding thiophenols, bulky and electron-rich monophosphine ligands are generally more effective than chelating bisphosphine ligands. These bulky ligands promote the formation of monoligated palladium species, which are often more active in the catalytic cycle.
-
Base: A suitable base is required to deprotonate the thiophenol, forming the active thiolate nucleophile. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent influences the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents are commonly used.
Recommended Palladium Catalyst Systems for 3,5-Dimethyl-4-methoxythiophenol:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-110 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 80-110 |
| [Pd(IPr)(μ-Cl)Cl]₂ | - | NaOtBu | THF | Room Temp - 80 |
Troubleshooting Guide for Palladium-Catalyzed Reactions
Q1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: A sluggish or stalled reaction can be due to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Cause: The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed. Pd(OAc)₂ can be unreliable in some cases.
-
Solution: Switch to a palladium pre-catalyst for more consistent generation of the active catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
-
Inefficient Ligand:
-
Cause: The chosen ligand may not be suitable for the sterically hindered 3,5-Dimethyl-4-methoxythiophenol.
-
Solution: Screen a panel of bulky, electron-rich monophosphine ligands such as RuPhos, XPhos, or cataCXium A. These ligands can facilitate the reaction by creating a less hindered coordination sphere around the palladium center.
-
-
Incomplete Deprotonation of the Thiophenol:
-
Cause: The base may not be strong enough to fully deprotonate the thiophenol, leading to a low concentration of the active nucleophile.
-
Solution: Switch to a stronger base. While carbonate and phosphate bases are often a good starting point, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) might be necessary. However, be mindful of the compatibility of stronger bases with other functional groups in your starting materials.
-
-
Poor Solubility:
-
Cause: The reactants or the catalyst may not be fully dissolved in the chosen solvent.
-
Solution: Try a different solvent or a solvent mixture. For example, if using toluene, adding a co-solvent like 1,4-dioxane or THF might improve solubility.
-
Q2: I am observing significant formation of a disulfide byproduct. How can I minimize this?
A2: Disulfide formation is a common side reaction, especially with electron-rich thiophenols which are susceptible to oxidation.
-
Cause: The thiolate intermediate can be oxidized to form a disulfide, particularly in the presence of trace oxygen.
-
Solution:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is thoroughly purged with an inert gas. Degas your solvents prior to use.
-
Optimize Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
Choice of Catalyst: In some cases, copper-catalyzed systems may be less prone to disulfide formation under optimized conditions.
-
Experimental Protocol: General Procedure for Palladium-Catalyzed C-S Cross-Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 3,5-Dimethyl-4-methoxythiophenol (1.2 mmol), palladium pre-catalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂, 0.02 mmol), and base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., THF, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Catalyzed C-S Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-S bonds and can be a cost-effective alternative to palladium catalysis. Modern protocols often use soluble copper sources and ligands to improve reaction efficiency and reproducibility.
Key Considerations for Copper Systems:
-
Copper Source: Copper(I) salts such as CuI are most commonly used.
-
Ligands: While some ligand-free systems exist, the use of ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve the reaction rate and yield, especially for challenging substrates.
-
Base: A strong base is typically required.
-
Solvent: High-boiling polar aprotic solvents are often necessary.
Recommended Copper Catalyst Systems for 3,5-Dimethyl-4-methoxythiophenol:
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 |
| CuI | N,N-Dimethylglycine | Cs₂CO₃ | 1,4-Dioxane | 100-120 |
| CuI | None | K₃PO₄ | DMSO | 120-150 |
Troubleshooting Guide for Copper-Catalyzed Reactions
Q1: My Ullmann condensation is giving a low yield. What should I try?
A1: Low yields in Ullmann-type reactions are common and can often be improved by systematic optimization.
-
Insufficient Temperature:
-
Cause: Traditional Ullmann reactions often require high temperatures to proceed.
-
Solution: Increase the reaction temperature. If your solvent is limiting, switch to a higher-boiling solvent like DMF or DMSO.
-
-
Catalyst Poisoning:
-
Cause: Thiols and thiolates can strongly coordinate to copper, leading to catalyst deactivation.
-
Solution: The addition of a suitable ligand can prevent catalyst poisoning and stabilize the active copper species. Screen different ligands like 1,10-phenanthroline or amino acids.
-
-
Base and Solvent Mismatch:
-
Cause: The combination of base and solvent is crucial for the reaction's success.
-
Solution: Experiment with different base-solvent combinations. For example, K₃PO₄ in DMSO is often a robust system for challenging couplings.
-
Q2: I am having difficulty removing the copper catalyst from my product.
A2: Residual copper can be a problem in purification.
-
Solution:
-
Aqueous Workup with a Chelating Agent: During the workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to sequester the copper salts.
-
Filtration through Silica Gel: Passing the crude product through a short plug of silica gel before column chromatography can help remove a significant portion of the copper residues.
-
Frequently Asked Questions (FAQs)
Q: Which is generally the better choice for 3,5-Dimethyl-4-methoxythiophenol: palladium or copper catalysis?
A: For high efficiency and broad functional group tolerance at lower temperatures, palladium catalysis with a carefully selected bulky phosphine ligand is often the preferred starting point. However, for large-scale synthesis where cost is a major factor, optimizing a copper-catalyzed Ullmann condensation can be a viable and more economical approach.
Q: Can I use an aryl chloride as the coupling partner with 3,5-Dimethyl-4-methoxythiophenol?
A: Aryl chlorides are generally less reactive than aryl bromides and iodides in both palladium and copper-catalyzed cross-coupling reactions. For successful coupling with an aryl chloride, more forcing conditions are typically required, such as higher temperatures, stronger bases, and more active catalyst systems (e.g., palladium pre-catalysts with highly active ligands).
Q: How do the electronic properties of the aryl halide affect the reaction?
A: In palladium-catalyzed reactions, electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, leading to faster reaction rates. Conversely, electron-donating groups can slow down this step. In copper-catalyzed reactions, the trend can be less predictable and is often influenced by the specific ligand and reaction conditions.
Visualizing the Catalytic Cycles
To better understand the mechanistic pathways, the following diagrams illustrate the key steps in palladium- and copper-catalyzed C-S cross-coupling reactions.
Caption: Palladium-Catalyzed C-S Cross-Coupling Cycle
Caption: Copper-Catalyzed C-S Cross-Coupling Cycle
References
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron, 60(34), 7397-7403. [Link]
-
Jouffroy, M., Kelly, C. B., & Molander, G. A. (2016). Thioetherification via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(4), 876–879. [Link]
-
Uyeda, C., Tan, Y., Fu, G. C., & Peters, J. C. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C). Journal of the American Chemical Society, 135(25), 9548–9552. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Organic Chemistry Portal. (2021). Thiophenol synthesis by C-S coupling or substitution. [Link]
-
Schranck, J., & Tlili, A. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 7(15), 2055-2061. [Link]
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14990-15000. [Link]
-
Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5250–5253. [Link]
-
Satcharoen, V., et al. (2021). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 45(10), 4668-4675. [Link]
Interpreting unexpected peaks in the NMR spectrum of 3,5-Dimethyl-4-methoxythiophenol.
Technical Support Center: A Guide for Researchers
Topic: Interpreting Unexpected Peaks in the NMR Spectrum of 3,5-Dimethyl-4-methoxythiophenol
As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and materials science who encounter perplexing NMR spectra. An interesting case that often arises is the analysis of substituted aromatic compounds like 3,5-Dimethyl-4-methoxythiophenol, a versatile intermediate. Its seemingly simple structure can sometimes produce a spectrum with unexpected signals, leading to confusion about purity, degradation, or structural assignment.
This guide is designed to be your first point of reference when your experimental results deviate from expectations. We will move beyond a simple list of potential problems to a logical, cause-and-effect-based troubleshooting workflow. Our goal is to empower you to diagnose these issues methodically, ensuring the integrity of your research.
Section 1: Establishing a Baseline - The Expected NMR Spectrum
Question: What should the ¹H and ¹³C NMR spectra of pure 3,5-Dimethyl-4-methoxythiophenol look like?
Answer:
Before you can identify an "unexpected" peak, you must have a firm grasp of the expected signals. The structure of 3,5-Dimethyl-4-methoxythiophenol possesses a plane of symmetry, which simplifies its NMR spectrum significantly.
-
The two methyl groups at positions 3 and 5 are chemically equivalent.
-
The two aromatic protons at positions 2 and 6 are also chemically equivalent.
This symmetry means you should expect to see only four signals in the ¹H NMR spectrum and seven signals in the ¹³C NMR spectrum.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for 3,5-Dimethyl-4-methoxythiophenol
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Ar-H (2, 6) | ~6.9 - 7.1 | ~128 - 130 | A single singlet integrating to 2H. |
| -OCH₃ | ~3.7 - 3.9 | ~60 - 62 | A sharp singlet integrating to 3H. |
| Ar-CH₃ (3, 5) | ~2.2 - 2.4 | ~16 - 18 | A single singlet integrating to 6H. |
| -SH | Highly Variable (1.5 - 4.0) | N/A | Often broad; position is dependent on solvent, concentration, and temperature.[1] |
| C-S (1) | N/A | ~125 - 127 | Quaternary carbon, no attached proton. |
| C-O (4) | N/A | ~155 - 158 | Quaternary carbon, no attached proton. |
| C-CH₃ (3, 5) | N/A | ~135 - 138 | Quaternary carbon, no attached proton. |
Note: These are predicted values based on substituent effects. Actual values may vary slightly based on the deuterated solvent and spectrometer frequency.
Section 2: A Systematic Troubleshooting Workflow
When faced with extra peaks, a systematic approach is crucial. The following workflow will help you logically deduce the source of the contamination or artifact.
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
Question 1: I see small, sharp singlets that don't match my product. Where do I start?
Answer:
Always begin by suspecting the most common and benign sources of contamination: residual solvents from your reaction workup or purification, and water. These are ubiquitous in synthetic labs.[2][3]
Causality: Deuterated solvents are never 100% isotopically pure and will always show a residual peak.[4] Similarly, solvents used in chromatography (e.g., ethyl acetate, hexane, dichloromethane) are often difficult to remove completely under vacuum and will appear in your spectrum.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents and Water
| Compound | CDCl₃ (ppm) | DMSO-d₆ (ppm) | Acetone-d₆ (ppm) |
| Solvent Residual Peak | 7.26 | 2.50 | 2.05 |
| Water (H₂O/HOD) | ~1.56 | ~3.33 | ~2.84 |
| Acetone | 2.17 | 2.09 | 2.09 |
| Dichloromethane | 5.30 | 5.76 | 5.63 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.17 (t) | 4.05 (q), 1.97 (s), 1.20 (t) |
| Hexane/Grease | ~1.2-1.4 (br), ~0.8-0.9 (br) | ~1.2-1.4 (br), ~0.8-0.9 (br) | ~1.2-1.4 (br), ~0.8-0.9 (br) |
Source: Adapted from values compiled by Gottlieb, H. E., et al. (1997) and subsequent publications.[2][5]
Protocol: Verifying a Solvent Peak
-
Consult a Reference Table: Compare the chemical shift of the unknown peak to a comprehensive table of solvent impurities.[4]
-
Check Your Lab Notebook: Review the solvents used in the final purification steps.
-
Acquire a Blank Spectrum: If doubt remains, run a spectrum of the deuterated solvent you are using, straight from the bottle, to check for contaminants.
Question 2: I've ruled out common solvents, but I still have extra aromatic and methyl peaks that look very similar to my product. What is the next most likely cause?
Answer:
The most common side reaction for thiophenols is oxidation to the corresponding disulfide.[6][7] This can happen slowly upon exposure to air, especially in solution or on silica gel during chromatography.
Causality: The thiol (-SH) group is susceptible to oxidation, which couples two molecules of the thiophenol to form a disulfide bridge (-S-S-), eliminating two hydrogen atoms. This new molecule, bis(3,5-dimethyl-4-methoxyphenyl) disulfide, is highly symmetric, just like the parent compound, but its electronic environment is slightly different, leading to small but distinct shifts in the NMR spectrum.
Table 3: Comparison of Predicted ¹H Shifts for Thiophenol vs. Disulfide
| Assignment | Thiophenol (ppm) | Disulfide (ppm) | Expected Change |
| Ar-H (2, 6) | ~6.9 - 7.1 | ~7.0 - 7.2 | Slight downfield shift |
| -OCH₃ | ~3.7 - 3.9 | ~3.7 - 3.9 | Minimal change |
| Ar-CH₃ (3, 5) | ~2.2 - 2.4 | ~2.2 - 2.4 | Minimal change |
| -SH | ~1.5 - 4.0 | N/A | Signal is absent |
The key diagnostic feature is the disappearance of the thiol proton signal and the appearance of a new set of aromatic signals slightly downfield from the parent compound. The integration ratio of the new aromatic peaks to the parent aromatic peaks will indicate the percentage of oxidation.
Question 3: Why is my thiol (-SH) peak very broad, in the wrong place, or completely absent?
Answer:
The thiol proton is an "exchangeable" proton, meaning it can participate in hydrogen bonding and rapid chemical exchange with other acidic protons, such as trace water in the solvent.[8] This has several consequences:
-
Variable Chemical Shift: Its position is highly sensitive to concentration, solvent, and temperature.[1]
-
Broadening: The chemical exchange process can occur on a timescale that is intermediate relative to the NMR experiment, leading to signal broadening.
-
Disappearance: In protic solvents like D₂O or CD₃OD, the -SH proton will exchange with deuterium, becoming NMR-invisible.
Protocol: The D₂O Shake Experiment (A Self-Validating System)
This is the definitive method for identifying an exchangeable proton peak (-OH, -NH, -SH).
-
Acquire the Initial Spectrum: Run the standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆. Note the integration and chemical shift of the suspected -SH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O). Cap the tube and shake it vigorously for 10-15 seconds to ensure mixing.
-
Re-acquire the Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and run the ¹H NMR spectrum again.
-
Analyze the Result: If the suspected peak has disappeared or significantly diminished in intensity, you have confirmed it is an exchangeable proton, consistent with the thiol group. The D₂O, being immiscible with CDCl₃, will often appear as a separate singlet around 4.8 ppm.
Question 4: My baseline is wavy, and my peaks look distorted or have "ringing." Is this an impurity?
Answer:
These are typically not chemical impurities but rather instrumental or processing artifacts.[9][10] Addressing them is crucial for accurate integration and interpretation.
Causality: The NMR spectrum is generated by a mathematical process called a Fourier Transform (FT) on the raw signal, known as the Free Induction Decay (FID). Imperfections in the magnetic field or improper data processing will introduce artifacts into the final spectrum.
Caption: Relationship between FID quality and resulting spectrum.
Common Artifacts and Solutions:
-
Poor Shimming: The magnetic field is not perfectly homogeneous across the sample.
-
Symptom: Broad, asymmetric peak shapes.
-
Solution: Re-shim the spectrometer, focusing on the Z1 and Z2 shims, or use an automated shimming routine.
-
-
Phasing Errors: The detector phase was not set correctly during processing.
-
Symptom: All peaks are either uniformly "out of phase" or have distorted baselines (e.g., dipping below zero before or after the peak).
-
Solution: Manually re-process the spectrum and carefully adjust the zero-order (PH0) and first-order (PH1) phase correction.
-
-
FID Truncation: The FID signal did not decay to zero before the acquisition time ended.
-
Symptom: "Sinc wiggles" or "ringing" on either side of intense peaks and a distorted baseline.
-
Solution: Re-acquire the data with a longer acquisition time (AQ) or re-process the data by applying a line-broadening (LB) function before the Fourier Transform.
-
Section 3: Frequently Asked Questions (FAQs)
Q: My aromatic region shows two distinct singlets instead of one. What does this mean? A: This strongly suggests the presence of a regioisomeric impurity. For example, during the synthesis of 3,5-dimethyl-4-methoxythiophenol, a small amount of 2,4-dimethyl-5-methoxythiophenol might be formed. This isomer lacks the symmetry of your target molecule and would show two separate aromatic singlets and two separate methyl singlets. A 2D NMR experiment like NOESY could help confirm the spatial relationships and identify the isomer.
Q: What 2D NMR experiments are most useful for confirming my structure and identifying an unknown impurity? A:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). It would not show any correlations for this specific molecule as all proton environments are isolated singlets. However, it would be invaluable for identifying impurities with coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is excellent for definitively assigning your carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is the most powerful tool for piecing together the carbon skeleton and confirming the connectivity between the methyl, methoxy, and aromatic ring systems.
Q: Are there any specific safety precautions for handling 3,5-Dimethyl-4-methoxythiophenol? A: Yes. Like most thiols, this compound is likely to be malodorous. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Review the Safety Data Sheet (SDS) before use.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Daphalapurkar, A. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 648–655. [Link]
-
Michigan State University Department of Chemistry. NMR Artifacts. [Link]
- Google Patents. (2013). CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene.
- Google Patents. (1967).
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Ohtla, K., et al. (1998). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Applied Microbiology and Biotechnology, 50(5), 603-609. [Link]
- Google Patents. (1960). US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
- Google Patents. (2010).
-
University College London. Chemical shifts. [Link]
-
Cremers, C. M., & Jakob, U. (2013). Quantification of Thiols and Disulfides. Journal of Biological Chemistry, 288(37), 26489–26499. [Link]
-
University of Ottawa. NMR Basics. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
PubMed. (1996). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]
-
Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]
-
Organic Syntheses. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. [Link]
-
ResearchGate. (2019). Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
PrepChem.com. Preparation of 3,5-dimethylphenol. [Link]
-
YouTube. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. [Link]
-
PubMed. (2006). Problems, artifacts and solutions in the INADEQUATE NMR experiment. [Link]
-
Organic Syntheses. 6 - Organic Syntheses Procedure. [Link]
-
ResearchGate. (2016). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR. [Link]
-
PubMed Central. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
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Preventing the oxidation of 3,5-Dimethyl-4-methoxythiophenol during storage.
Welcome to the technical support center for 3,5-Dimethyl-4-methoxythiophenol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its oxidative degradation during storage. As a substituted thiophenol, this compound is highly susceptible to oxidation, which can compromise sample integrity and experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the long-term stability of your material.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3,5-Dimethyl-4-methoxythiophenol during storage?
The primary and most common degradation pathway for 3,5-Dimethyl-4-methoxythiophenol is oxidation. The thiol (-SH) group is susceptible to oxidation, which leads to the formation of a disulfide bond between two molecules of the thiophenol.[1][2][3] This process is often initiated by atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of trace metal ions. The resulting product is 1,2-bis(3,5-dimethyl-4-methoxyphenyl) disulfide. While further oxidation to sulfinic or sulfonic acids is possible under more aggressive conditions, disulfide formation is the main concern for routine storage.[4]
Diagram: Oxidation of 3,5-Dimethyl-4-methoxythiophenol
Caption: The oxidative dimerization of the thiophenol to its corresponding disulfide.
Q2: I've noticed a change in the physical appearance of my sample. Is this a sign of oxidation?
Yes, a change in physical appearance is a strong indicator of degradation. Pure 3,5-Dimethyl-4-methoxythiophenol is typically a colorless to pale yellow liquid or solid. Oxidation to the disulfide, which has a higher molecular weight and different physical properties, can manifest as:
-
Increased Viscosity: The sample may become more viscous or oily.
-
Precipitation of Solids: If the disulfide is less soluble, you may observe the formation of a solid precipitate.
-
Color Change: The sample might develop a more pronounced yellow or even brownish tint.
Any deviation from the initial appearance should prompt a purity check before use.
Q3: What are the ideal storage conditions to prevent oxidation?
To maximize the shelf-life of 3,5-Dimethyl-4-methoxythiophenol, stringent control over its storage environment is essential. The key is to eliminate exposure to oxygen and other pro-oxidative factors. We recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Scientific Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary oxidant. Argon is denser than air and can provide a more stable blanket.[5][6][7] |
| Temperature | -20°C or lower | Reduces the kinetic rate of the oxidation reaction, significantly slowing down degradation. |
| Light | Protection from light (Amber vial/foil) | UV light can provide the energy to initiate and propagate free-radical oxidation pathways.[8] |
| Container | Tightly sealed, airtight glass vial | Prevents the ingress of atmospheric oxygen and moisture. For frequent use, a vial with a Sure/Seal™ septum is recommended.[6][9] |
| pH (for solutions) | Slightly acidic (if compatible) | Thiol oxidation is often base-catalyzed. The deprotonated thiolate anion is much more susceptible to oxidation than the neutral thiol.[5][10] Maintaining a slightly acidic pH can enhance stability.[10][11] |
Q4: Is it better to store the compound as a solid or in a solution?
Storing the compound as a solid under an inert atmosphere is strongly preferred for long-term stability.[8] Solutions are generally more prone to degradation because of dissolved oxygen and increased molecular mobility.
If you must prepare a stock solution, it is imperative to use a dry, deoxygenated (degassed) solvent. Prepare only the amount needed for the short term, and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and repeated exposure to the atmosphere.[8]
Q5: Can I add an antioxidant to my sample for better stability?
While synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are used to stabilize various organic compounds by scavenging free radicals, their addition is highly application-specific.[12][13] An added antioxidant could interfere with your downstream experiments.
A more robust and universally applicable strategy is to rigorously exclude oxygen rather than trying to mitigate its effects. If your experimental system is compatible, ensuring all solvents and reagents are free of trace metal contaminants is also beneficial, as these can catalyze oxidation reactions.
Q6: My sample has already oxidized. Is it possible to reverse the disulfide formation?
Yes, the disulfide bond can be cleaved to regenerate the thiol. This is a common procedure in protein chemistry and can be adapted for small molecules.[14][15] The disulfide can be reduced back to the thiol using various reducing agents, such as:
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sodium borohydride (NaBH₄) [16]
After the reduction reaction, the 3,5-Dimethyl-4-methoxythiophenol would need to be re-purified, for instance, by chromatography, to remove the reducing agent and its byproducts.
Experimental Protocols & Workflows
Protocol 1: Long-Term Storage of Solid 3,5-Dimethyl-4-methoxythiophenol
Objective: To package and store the solid compound in a manner that minimizes exposure to atmospheric oxygen and light for maximum long-term stability.
Materials:
-
3,5-Dimethyl-4-methoxythiophenol (solid)
-
Amber glass vial with a PTFE-lined cap or a Sure/Seal™ septum cap[9]
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator
-
Parafilm or electrical tape
-
-20°C Freezer
Procedure:
-
Preparation: If not using a glove box, ensure the vial and cap are clean and thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas to remove adsorbed moisture.[6]
-
Aliquot Material: Place the desired amount of the solid compound into the prepared vial. It is best practice to store the material in several smaller, single-use vials rather than one large one.
-
Inerting the Headspace: Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 1-2 minutes. If using a needle, ensure a second, wider-gauge needle is also inserted through the septum to act as a vent, preventing pressure buildup.
-
Sealing: Immediately and tightly seal the vial with the cap. For extra security, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label the vial with the compound name, date, and a note indicating it is stored under an inert atmosphere.
-
Storage: Place the sealed vial in a -20°C freezer, protected from light.
Diagram: Recommended Storage Workflow
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Validation & Comparative
A Researcher's Guide to O-Demethylation: Evaluating Alternatives to 3,5-Dimethyl-4-methoxythiophenol
The cleavage of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the late-stage functionalization of complex molecules and the synthesis of natural products. For years, 3,5-Dimethyl-4-methoxythiophenol has been a reagent of interest for this purpose, valued for its efficacy in specific contexts. However, the landscape of organic chemistry is ever-evolving, with a continuous drive towards milder, more selective, and more efficient methodologies. This guide provides a comprehensive comparison of alternative reagents to 3,5-Dimethyl-4-methoxythiophenol for the O-demethylation of aryl methyl ethers, offering insights into their mechanisms, practical considerations, and supporting experimental data to aid researchers in selecting the optimal conditions for their synthetic challenges.
The Enduring Importance of O-Demethylation
Aryl methyl ethers are common structural motifs in a vast array of organic compounds, from pharmaceuticals to agrochemicals and natural products. The methoxy group often serves as a protecting group for a phenolic hydroxyl, which can be unmasked at a strategic point in a synthetic sequence to enable further reactions or to reveal the final target molecule. The stability of the methyl ether linkage, however, can make its cleavage a non-trivial task, often requiring harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. This has fueled the development of a diverse toolbox of demethylating agents, each with its own unique profile of reactivity and selectivity.
The Thiol-Based Approach: A Nucleophilic Strategy
Thiol-based reagents, including 3,5-Dimethyl-4-methoxythiophenol, operate via a nucleophilic attack of the corresponding thiolate on the methyl group of the aryl methyl ether in an SN2 reaction. This approach is typically performed under basic conditions and offers an alternative to methods that rely on strong acids.
Long-Chain Alkyl Thiols: An "Odorless" Alternative
A significant drawback of many low-molecular-weight thiols is their potent and unpleasant odor. To address this, long-chain alkyl thiols, such as 1-dodecanethiol, have been introduced as more user-friendly alternatives.[1][2] These reagents, when used in combination with a base like sodium hydroxide in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), can effectively cleave aryl methyl ethers at elevated temperatures.[1]
Mechanism of Thiolate-Mediated Demethylation
The reaction proceeds through the in-situ generation of a sodium alkylthiolate, which then acts as the nucleophile.[2]
Figure 1: General workflow for thiolate-mediated demethylation.
Experimental Protocol: Demethylation using 1-Dodecanethiol
-
To a solution of the aryl methyl ether (1.0 equiv) in NMP, add sodium hydroxide (3.0 equiv).
-
Add 1-dodecanethiol (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 130 °C under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous HCl.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Lewis Acids: The Power of Electrophilic Activation
Lewis acids are a cornerstone of O-demethylation chemistry, with boron tribromide (BBr₃) being the most prominent and widely used reagent in this class.[1][3][4] Its high reactivity allows for the cleavage of even very stable aryl methyl ethers, often at or below room temperature.[5][6]
Boron Tribromide (BBr₃): The Workhorse Reagent
BBr₃ is a strong Lewis acid that readily coordinates to the ether oxygen, activating the C-O bond for cleavage.[1] The subsequent nucleophilic attack by a bromide ion on the methyl group results in the formation of an aryloxydibromoborane, which is then hydrolyzed during aqueous workup to yield the desired phenol.[5]
Mechanism of BBr₃-Mediated Demethylation
The reaction involves the formation of a Lewis acid-base adduct, followed by an intramolecular or intermolecular nucleophilic attack. Recent studies suggest a pathway involving charged intermediates, where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[7]
Figure 2: Mechanism of BBr₃ demethylation.
Experimental Protocol: Demethylation using BBr₃
Caution: Boron tribromide is a corrosive and moisture-sensitive reagent that reacts violently with water.[1][8] It should be handled with extreme care in a well-ventilated fume hood under an inert atmosphere.
-
Dissolve the aryl methyl ether (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen or argon atmosphere.
-
Cool the solution to -78 °C or 0 °C.
-
Slowly add a solution of BBr₃ in DCM (1.1-3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).[9]
-
Carefully quench the reaction by slowly adding it to a vigorously stirred mixture of ice and water.[9]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Brønsted Acids: The Classical Approach
Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) have historically been used for the cleavage of ethers.[5] These methods typically require high temperatures and can have limited functional group tolerance.[4]
Hydrobromic Acid (HBr)
The mechanism involves protonation of the ether oxygen, followed by an SN2 attack of the bromide ion on the methyl group.[1]
Experimental Protocol: Demethylation using HBr
-
To the aryl methyl ether, add a 47% aqueous solution of HBr.
-
Heat the mixture to reflux (around 130 °C) for several hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product as needed.
Other Nucleophilic Reagents
A variety of other nucleophiles have been employed for O-demethylation, offering different reactivity profiles and selectivities.
L-Selectride
L-Selectride (lithium tri-sec-butylborohydride) is a powerful nucleophilic reagent that has been shown to be effective for the demethylation of certain aryl methyl ethers, particularly in cases where other methods have failed.[3] For example, the demethylation of codeine to morphine, which is problematic with many reagents, proceeds in good yield with L-Selectride.[3]
Methionine
The amino acid L-methionine, in the presence of a strong acid like methanesulfonic acid, can also serve as a demethylating agent. The sulfur atom of methionine acts as a soft nucleophile to abstract the methyl group. This method can be advantageous for substrates containing acid-sensitive functional groups, as the reaction is driven by the formation of a stable sulfonium salt.
Biocatalysis: The Green Chemistry Frontier
Enzymatic O-demethylation presents an attractive, environmentally friendly alternative to traditional chemical methods.[10] Rieske monooxygenases, for example, have been explored for the selective demethylation of aryl methyl ethers.[10] These biocatalytic systems can operate under mild conditions (aqueous buffer, room temperature) and exhibit high selectivity, often targeting specific methoxy groups in poly-methoxylated compounds.[10] However, this approach is currently more specialized and may require significant development for a given substrate.
Comparative Performance Data
| Reagent/System | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| 3,5-Dimethyl-4-methoxythiophenol | Base, high temp. | Effective for specific substrates | Odor, requires high temp. | Substrate dependent |
| 1-Dodecanethiol/NaOH | NMP, 130 °C | "Odorless" thiol, good yields | High temperature, strong base | >90[1] |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective, versatile, mild temp. | Harsh, moisture-sensitive, corrosive | 70-95 |
| Hydrobromic Acid (HBr) | 47% aq. solution, reflux | Inexpensive, simple procedure | Harsh conditions, low functional group tolerance | Substrate dependent |
| L-Selectride | THF, reflux | Effective for challenging substrates | Highly reactive, pyrophoric | ~73 (for codeine)[3] |
| Methionine/MSA | Neat or solvent, heat | Avoids harsh Lewis acids | Requires acidic conditions | Substrate dependent |
| Rieske Monooxygenase | Aqueous buffer, RT | Mild, highly selective, "green" | Substrate specific, requires enzyme | ~77 (for vanillic acid)[10] |
Conclusion: Selecting the Right Tool for the Job
The demethylation of aryl methyl ethers is a well-established yet continually evolving field in organic synthesis. While 3,5-Dimethyl-4-methoxythiophenol has its applications, a wide array of powerful and often more practical alternatives are available to the modern synthetic chemist.
-
For general-purpose, high-efficiency demethylation, boron tribromide remains the reagent of choice, despite its handling challenges.[1][3]
-
When a less acidic, nucleophilic approach is desired, and odor is a concern, long-chain thiols like 1-dodecanethiol offer a practical solution.[1][2]
-
For simple, robust substrates where harsh conditions are tolerated, classical Brønsted acids like HBr can be a cost-effective option.[5]
-
In cases of particularly challenging substrates or when unique selectivity is required, exploring less common reagents like L-Selectride or delving into the burgeoning field of biocatalysis may provide the key to success.
Ultimately, the optimal choice of demethylating agent will depend on a careful consideration of the substrate's functional group compatibility, the desired scale of the reaction, and the available laboratory resources. This guide serves as a starting point for researchers to navigate the diverse options and make informed decisions to advance their synthetic endeavors.
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A Comparative Guide to the Antioxidant Activity of Phenols and Thiophenols: Mechanisms, Assays, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against cellular damage wrought by oxidative stress, the scientific community continually seeks potent antioxidant compounds. Among the most studied are phenols, ubiquitous in nature and well-regarded for their radical-scavenging abilities.[1][2] However, their sulfur-containing analogues, thiophenols, represent a comparatively under-researched class with significant, yet distinct, antioxidant potential.[1][3] This guide provides a comprehensive comparison of the antioxidant activities of phenols and thiophenols, delving into their fundamental mechanisms, the experimental assays used for their evaluation, and the structure-activity relationships that govern their efficacy.
Fundamental Mechanisms of Antioxidant Action
The primary antioxidant function of both phenols and thiophenols is to neutralize harmful free radicals by donating a hydrogen atom, thereby preventing a cascade of oxidative damage to vital cellular components. However, the nuances of this process differ significantly between the two.
Phenols: A Two-Pronged Approach
Phenolic compounds primarily act as antioxidants through two main mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[2]
-
Hydrogen Atom Transfer (HAT): In this direct pathway, the phenolic hydroxyl group (-OH) donates its hydrogen atom to a free radical (R•), neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable due to the delocalization of the unpaired electron across the aromatic ring.[4] The efficiency of this mechanism is largely dictated by the O-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation.[5][6]
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar solvents and involves two steps. First, the phenol is deprotonated to form a phenoxide anion. Subsequently, this anion donates an electron to the free radical.
The resonance stabilization of the resulting phenoxyl radical is a key feature of phenolic antioxidants, preventing it from initiating new radical chains.
Thiophenols: The Role of Sulfur
Thiophenols also scavenge radicals through similar mechanisms, primarily HAT from the sulfhydryl group (-SH).[3][7] The larger size and greater acidity of sulfur compared to oxygen can make thiophenols more likely to donate a hydrogen atom or proton.[3][7]
A critical distinction lies in the fate of the resulting thiyl radical (ArS•). Unlike the relatively stable phenoxyl radical, thiyl radicals can participate in further reactions, including dimerization to form disulfides (ArS-SAr). This reactivity profile is reminiscent of glutathione, a crucial endogenous thiol antioxidant that protects cells from damage by reactive oxygen species.[3][7]
It's important to note that under certain conditions, some phenolic compounds can exhibit pro-oxidant activity, a behavior that is also a consideration for thiophenols.[8][9] This dual activity is often dependent on factors like concentration and the presence of metal ions.[8]
Visualizing the Antioxidant Mechanisms
To better illustrate these pathways, the following diagrams outline the core antioxidant mechanisms for phenols and thiophenols.
Caption: Phenol Antioxidant Mechanisms (HAT vs. SPLET).
Caption: Thiophenol Antioxidant Mechanism.
Comparative Physicochemical Properties
The antioxidant activity of these compounds is fundamentally governed by their physicochemical properties.
| Property | Phenols | Thiophenols | Implication for Antioxidant Activity |
| Bond Dissociation Enthalpy (BDE) | Generally higher O-H BDE.[10][11] | Generally lower S-H BDE.[7] | A lower BDE suggests that thiophenols may donate a hydrogen atom more readily in the HAT mechanism.[7] However, this is not always the case and depends on substituents. |
| Oxidation Potential (Ep) | Higher Ep values (+291 to +351 mV).[12] | Lower Ep values (+186 to +271 mV).[12] | Thiophenols are more prone to oxidation than phenols, suggesting a greater ease of electron donation.[12] |
Standardized Assays for Evaluating Antioxidant Activity
A multi-assay approach is crucial for a comprehensive understanding of antioxidant capacity, as different assays reflect different aspects of antioxidant action.
This widely used method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[13][14][15] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically.[16][17]
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to achieve an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the phenol or thiophenol compounds in the same solvent to create a series of concentrations.
-
Reaction: Mix the DPPH solution with the test sample.
-
Incubation: Allow the mixture to react in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the initial DPPH radicals) is determined.
Caption: DPPH Assay Workflow.
This assay involves the generation of the blue/green ABTS radical cation (ABTS•+).[18][19] The antioxidant capacity is measured by the reduction of the ABTS•+ to its colorless neutral form.[20]
Experimental Protocol: ABTS Assay
-
ABTS•+ Generation: Prepare the ABTS radical cation solution by reacting ABTS with an oxidizing agent like potassium persulfate.
-
Sample Interaction: Add the phenol or thiophenol sample to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 734 nm).
-
Quantification: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals, which are biologically relevant reactive oxygen species.[21][22][23] The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.[24][25]
Experimental Protocol: ORAC Assay
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH), and the antioxidant samples.
-
Reaction Mixture: In a microplate, combine the fluorescent probe and the antioxidant sample.
-
Initiation: Add the AAPH solution to initiate the radical generation.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay at regular intervals.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC (AUC of the sample minus the AUC of the blank) is proportional to the antioxidant capacity.
Structure-Activity Relationship (SAR) Analysis
The antioxidant potency of both phenols and thiophenols is highly dependent on the nature and position of substituents on the aromatic ring.
Phenols:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and alkyl groups increase antioxidant activity by stabilizing the phenoxyl radical through resonance or inductive effects.[5][26][27]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) generally decrease antioxidant activity.
-
Steric Hindrance: Bulky groups near the hydroxyl group can sometimes enhance activity by sterically hindering the phenoxyl radical from participating in pro-oxidant reactions.
-
Intramolecular Hydrogen Bonding: The presence of a hydrogen bond-donating or -accepting group ortho to the hydroxyl group can stabilize the phenoxyl radical and increase antioxidant activity.[27]
Thiophenols:
Similar to phenols, the electronic properties of substituents significantly influence the antioxidant activity of thiophenols.
The stability of the resulting thiophenol radical is a key determinant of the overall antioxidant effect.[29]
Comparative Experimental Data
Recent studies directly comparing the antioxidant activity of phenol and thiophenol analogues have yielded insightful, albeit complex, results.[1][3][7][30]
| Assay | General Observation | Rationale |
| DPPH | Phenol and thiophenol analogues can exhibit comparable levels of good scavenging activity.[3] | The specific reaction environment and the nature of the substituents play a significant role in determining the dominant antioxidant mechanism and, consequently, the observed activity. |
| ABTS | Phenols often demonstrate significantly greater activity than their thiophenol counterparts.[3][7] | This suggests that the electron transfer process, which is prominent in the ABTS assay, may be more favorable for phenols in this particular assay environment. |
| ORAC | Phenols generally show higher ORAC values than thiophenols.[12] | This indicates that phenols are more effective at scavenging the biologically relevant peroxyl radicals generated in the ORAC assay.[12] |
Table: Comparative Antioxidant Activity of Selected Phenol/Thiophenol Analogues (DPPH Assay)
| Substituent(s) | Phenol Derivative (TEAC) | Thiophenol Derivative (TEAC) |
| 2-NH₂ | 1.25 | 0.85 |
| 4-NH₂ | 0.90 | 0.95 |
| 4-OH | 1.10 | 0.70 |
| 4-OCH₃ | 1.30 | 0.60 |
| 2-NH₂, 4-Cl | 1.20 | 0.80 |
| 2,4-(CH₃)₂ | 1.15 | 0.75 |
| 4-F | 0.60 | 0.40 |
| 4-Cl | 0.70 | 0.50 |
| 4-Br | 0.75 | 0.55 |
| 4-CN | 0.20 | 0.10 |
| 4-NO₂ | 0.10 | 0.05 |
| 3,5-(OCH₃)₂ | 0.95 | 0.65 |
Data adapted from BenchChem.[31]
Discussion and Field-Proven Insights
The accumulated evidence suggests that while both phenols and thiophenols are effective antioxidants, their relative efficacy is highly context-dependent. The choice of assay, the specific radical species involved, and the solvent environment can all influence the outcome of comparative studies.
While thiophenols may have a lower S-H BDE in many cases, suggesting a thermodynamic predisposition for hydrogen donation, the overall antioxidant activity is a complex interplay of kinetics and the stability of the resulting radical. The generally higher activity of phenols in assays like ABTS and ORAC suggests that factors beyond just the initial hydrogen donation step are at play.
For drug development professionals, this highlights the importance of evaluating potential antioxidant drug candidates in a variety of assays that mimic different aspects of the complex biological environment. The unique biochemistry of thiols, including their potential for regeneration through disulfide reduction, offers intriguing possibilities for the design of novel therapeutics.
Conclusion
The comparative study of phenols and thiophenols reveals a fascinating dichotomy in antioxidant behavior. While structurally similar, the substitution of oxygen with sulfur imparts distinct physicochemical properties that translate into different antioxidant profiles. Phenols, backed by extensive research, remain a benchmark for radical scavenging activity, often outperforming their thio-analogues in common in vitro assays. However, the unique reactivity of the sulfhydryl group and the potential for redox cycling make thiophenols a compelling class of compounds for further investigation. A thorough understanding of their respective mechanisms and the application of a multi-assay evaluation strategy are paramount for researchers and developers aiming to harness the full potential of these important antioxidant scaffolds.
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- 28. Effect of substituents on surface equilibria of thiophenols and isoquinolines on gold substrates studied using surface-enhanced Raman spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 30. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Thiophenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise control and analysis of isomeric purity are not merely procedural formalities; they are foundational to ensuring product efficacy, safety, and regulatory compliance. Substituted thiophenols, a class of compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs), present a unique analytical challenge due to the potential for positional and chiral isomerism. The seemingly subtle differences between isomers can lead to vastly different pharmacological and toxicological profiles. Therefore, the robust and accurate determination of isomeric purity is a critical control point in the quality assessment of these materials.
This guide provides an in-depth comparison of the three primary analytical techniques employed for the isomeric purity analysis of substituted thiophenols: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Moving beyond a superficial overview, we will delve into the mechanistic principles that govern separation in each technique, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices. Our objective is to equip you, the researcher, with the knowledge to not only select the most appropriate analytical strategy for your specific needs but also to troubleshoot and validate your methods with scientific rigor.
The Analytical Triad: HPLC, GC, and CE at a Glance
The selection of an analytical technique for isomeric purity analysis is dictated by the physicochemical properties of the substituted thiophenol isomers , including their volatility, thermal stability, polarity, and ionization potential. Each of the three major techniques offers a distinct set of advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Differential migration of charged species in an electric field based on charge-to-size ratio. |
| Analyte Suitability | Wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. Derivatization may be required for non-volatile thiophenols. | Charged or chargeable analytes. Suitable for a wide range of polar and ionizable compounds. |
| Primary Strengths | Versatility, robustness, and wide applicability. Excellent for chiral separations with specialized columns. | High resolution for volatile isomers, and sensitive detection with Mass Spectrometry (MS).[1] | Extremely high separation efficiency, minimal sample consumption, and rapid analysis times.[2] |
| Common Detectors | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array (DAD), Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS) |
I. High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the first line of defense in a pharmaceutical analytical laboratory due to its broad applicability and robustness.[3] For substituted thiophenols, which are generally non-volatile, HPLC is a natural fit. The separation is driven by the differential partitioning of the isomers between a liquid mobile phase and a stationary phase packed in a column.
Causality of Method Selection in HPLC
The choice of HPLC method hinges on the nature of the isomerism:
-
Positional Isomers (e.g., 2-, 3-, and 4-methylthiophenol): These isomers often exhibit sufficient differences in polarity to be resolved on standard reversed-phase (e.g., C18) or normal-phase columns. The separation is governed by the subtle interplay of hydrophobic and polar interactions.
-
Chiral Isomers (Enantiomers): Enantiomers possess identical physical properties in a non-chiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to induce diastereomeric interactions, leading to differential retention.
Experimental Protocol: Isomeric Purity of Monosubstituted Toluenethiols by RP-HPLC
This protocol provides a starting point for the separation of positional isomers of a substituted thiophenol.
1. Instrumentation and Consumables:
- HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile, methanol, and water.
- Formic acid or trifluoroacetic acid (TFA).
- Volumetric flasks and pipettes.
- Syringe filters (0.45 µm).
2. Preparation of Mobile Phase and Standard Solutions:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Standard Solution: Accurately weigh and dissolve approximately 10 mg of the substituted thiophenol reference standard and each known isomer in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- DAD Wavelength: 254 nm (or the λmax of the analytes)
- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 40 | | 15 | 70 | | 16 | 40 | | 20 | 40 |
4. System Suitability:
- Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main isomer should be ≤ 2.0%.
- The resolution between the main isomer and the closest eluting isomer should be ≥ 1.5.
5. Data Analysis:
- Calculate the percentage of each isomer using the area percent method.
Workflow for HPLC Isomeric Purity Analysis
Caption: Workflow for HPLC analysis of substituted thiophenol isomers.
II. Gas Chromatography (GC): The Power of Volatility
For substituted thiophenols that are sufficiently volatile and thermally stable, GC offers exceptional resolving power and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[1] The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a stationary phase coated on the inner wall of a long, narrow capillary column.
Causality of Method Selection in GC
The primary considerations for using GC are:
-
Volatility and Thermal Stability: The substituted thiophenol must be able to be vaporized without degradation in the heated injector port. For less volatile or thermally labile thiophenols, derivatization to a more volatile and stable form may be necessary.
-
Isomer Separation: The choice of the stationary phase is critical. A non-polar stationary phase will separate isomers primarily based on boiling point differences, while a more polar stationary phase will provide selectivity based on dipole-dipole interactions.
Experimental Protocol: Isomeric Purity of Halogenated Thiophenols by GC-MS
This protocol outlines a general method for the analysis of volatile substituted thiophenols.
1. Instrumentation and Consumables:
- GC-MS system with a split/splitless injector and a mass selective detector.
- Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- High-purity helium as the carrier gas.
- GC vials with septa.
- Solvents for sample dilution (e.g., dichloromethane, hexane).
2. Preparation of Standard Solutions:
- Prepare a stock solution of the substituted thiophenol and its isomers in a suitable solvent at a concentration of 1 mg/mL.
- Perform serial dilutions to create working standards in the range of 1-100 µg/mL.
3. GC-MS Conditions:
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp at 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
4. System Suitability:
- Inject a mid-range standard solution five times. The RSD for the peak area of the main isomer should be ≤ 5.0%.
- The resolution between the main isomer and the closest eluting isomer should be ≥ 1.5.
5. Data Analysis:
- Identify isomers based on their retention times and mass spectra.
- Quantify the isomers using the area percent method from the total ion chromatogram (TIC).
Workflow for GC-MS Isomeric Purity Analysis
Caption: Workflow for GC-MS analysis of substituted thiophenol isomers.
III. Capillary Electrophoresis (CE): High-Efficiency Separations
Capillary Electrophoresis is a powerful separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[2] For substituted thiophenols, which can be ionized in appropriate buffer systems, CE offers exceptionally high separation efficiencies, leading to sharp peaks and excellent resolution of closely related isomers.
Causality of Method Selection in CE
The applicability of CE is determined by:
-
Analyte Charge: The thiophenol isomers must be charged or capable of being charged in the buffer system. The acidic nature of the thiol group (pKa ~6-7) allows for deprotonation to the thiolate anion in neutral to basic buffers.
-
Separation Mechanism: In Capillary Zone Electrophoresis (CZE), isomers are separated based on differences in their charge-to-size ratio. For neutral isomers or enantiomers, Micellar Electrokinetic Chromatography (MEKC) or the addition of chiral selectors to the buffer is required.
Experimental Protocol: Isomeric Purity of Aminothiophenol Isomers by CZE
This protocol is suitable for the analysis of ionizable substituted thiophenols.
1. Instrumentation and Consumables:
- Capillary electrophoresis system with a DAD detector.
- Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).
- Sodium phosphate, sodium borate, and sodium hydroxide for buffer preparation.
- HPLC-grade methanol.
- 0.1 M Hydrochloric acid and 0.1 M sodium hydroxide for capillary rinsing.
2. Preparation of Buffers and Standard Solutions:
- Running Buffer: 25 mM sodium phosphate buffer, pH 7.5.
- Standard Solution: Prepare a 100 µg/mL solution of the aminothiophenol isomers in the running buffer.
3. CE Conditions:
- Capillary Conditioning: Rinse with 0.1 M HCl (2 min), water (2 min), 0.1 M NaOH (2 min), water (2 min), and running buffer (5 min).
- Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
- Separation Voltage: 25 kV (positive polarity).
- Capillary Temperature: 25 °C.
- Detection: DAD at 230 nm.
4. System Suitability:
- Inject the standard solution five times. The RSD for the migration time and peak area of the main isomer should be ≤ 2.0% and ≤ 5.0%, respectively.
- The resolution between the main isomer and the closest migrating isomer should be ≥ 2.0.
5. Data Analysis:
- Calculate the percentage of each isomer using the corrected peak area percent method (Area/Migration Time).
Workflow for CE Isomeric Purity Analysis
Caption: Workflow for CE analysis of substituted thiophenol isomers.
Comparative Performance and Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include specificity, linearity, accuracy, precision, and robustness.[4]
Performance Comparison
| Parameter | HPLC | GC-MS | CE |
| Resolution | Good to excellent, highly dependent on column chemistry and mobile phase. | Excellent for volatile isomers, dependent on column and temperature program. | Very high, often superior to HPLC for complex mixtures. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to ng/mL range. A study on thiophenols reported LODs of 0.6-5.8 µg/L with fluorescence detection.[5] For UHPLC-MS/MS, LODs can be <0.5 ng/L.[6] | Highly sensitive, often in the pg to fg range, especially with MS detection. | Good, typically in the µg/mL range, can be enhanced with concentration techniques or sensitive detectors like LIF. |
| Analysis Time | 15-30 minutes per sample is common. | 20-40 minutes per sample, including oven cool-down. | Fast, typically 5-15 minutes per sample. |
| Precision (%RSD) | Typically < 2% for peak area. | Typically < 5% for peak area. | < 2% for migration time, < 5% for peak area. |
| Robustness | Generally high, methods are often transferable between laboratories. | Good, but sensitive to variations in gas flow and temperature. | Can be less robust, sensitive to buffer composition and capillary surface. |
Challenges and Troubleshooting in Thiophenol Isomer Analysis
The analysis of substituted thiophenols is not without its challenges. The reactive nature of the thiol group and the subtle differences between isomers can lead to analytical difficulties.
-
Thiol Reactivity and Stability: The thiol group is susceptible to oxidation, forming disulfides. This can lead to the appearance of extraneous peaks and a decrease in the analyte response.
-
Troubleshooting:
-
Use freshly prepared samples and standards.
-
Deoxygenate solvents and consider the use of antioxidants like dithiothreitol (DTT) in the sample matrix.
-
Avoid excessive heat and light exposure.
-
-
-
Co-elution of Isomers: In complex mixtures, isomers with very similar physicochemical properties may co-elute, making accurate quantification impossible.[7][8][9][10]
-
Troubleshooting:
-
HPLC: Systematically vary the mobile phase composition (organic modifier, pH, additives), stationary phase chemistry (e.g., C18, phenyl, cyano), and temperature.
-
GC: Optimize the temperature program (slower ramp rates can improve resolution), and try different stationary phases with varying polarity.
-
CE: Adjust the buffer pH, concentration, and organic modifier content. For MEKC, screen different surfactants.
-
-
-
Matrix Effects in Pharmaceutical Formulations: Excipients in drug products can interfere with the analysis, causing ion suppression or enhancement in MS detection, or co-eluting peaks with UV detection.[11][12][13]
-
Troubleshooting:
-
Implement a robust sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Use a matrix-matched calibration curve for quantification.
-
For MS detection, the use of a stable isotope-labeled internal standard can compensate for matrix effects.
-
-
Conclusion: A Strategic Approach to Isomeric Purity Analysis
The selection of the optimal analytical technique for the isomeric purity of substituted thiophenols is a strategic decision that requires a thorough understanding of the analyte properties and the strengths and weaknesses of each method. HPLC remains the most versatile and widely used technique, particularly with the availability of a vast array of stationary phases for both positional and chiral separations. GC-MS is the method of choice for volatile isomers, offering unparalleled resolution and sensitivity. Capillary electrophoresis, with its exceptional efficiency and speed, is a powerful alternative, especially for charged isomers and complex mixtures.
Ultimately, the development of a robust and reliable method for isomeric purity analysis is a self-validating process. It begins with a clear understanding of the analytical challenge, proceeds through logical method development and optimization, and culminates in a comprehensive validation that demonstrates the method is fit for its intended purpose. By leveraging the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the complexities of isomeric purity analysis and ensure the quality and safety of their products.
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Determination of Thiols by Capillary Electrophoresis with Amperometric Detection at a Coenzyme Pyrroloquinoline Quinone Modified Electrode. Request PDF.
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Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC.
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A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
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Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.
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Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. PubMed.
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Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed.
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Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
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Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. LabX.
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Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. PubMed Central.
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Quantification of Thiophenols at Nanogram-per-Liter Levels in Wine by UHPLC-MS/MS after Derivatization with N-Ethylmaleimide. PubMed.
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Thiophenol analytical standard 108-98-5. Sigma-Aldrich.
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Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC.
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A comparison between HPLC and GC-MS: analysis of plant volatile and non-volatile compounds. ResearchGate.
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The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Sci-Hub.
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Method validation and determination of enantiomers and conformers in tofisopam drug substances and drug products by chiral high-performance liquid chromatography and kinetic and thermodynamic study of the interconversion of the conformers. PubMed.
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HPLC vs. Capillary Electrophoresis: Which One To Use? Ibis Scientific, LLC.
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Challenges in the evaluation of thiol-reactive inhibitors of human protein disulfide isomerase. MDPI.
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Comparison of Capillary Electrophoresis and HPLC-Based Methods in the Monitoring of Moniliformin in Maize. MDPI.
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Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+. PubMed.
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Pulsed electrochemical detection of thiols and disulfides following capillary electrophoresis. PubMed.
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A Senior Application Scientist's Guide to Correlating the Physicochemical Properties of Thiophenol Analogues with Biological Activity
Introduction: The Thiophenol Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the thiophenol scaffold represents a fascinating and somewhat underutilized structural motif. While its oxygen-containing counterpart, phenol, is ubiquitous in nature and extensively studied for its biological activities, the substitution of oxygen with sulfur introduces profound changes in physicochemical properties that can be strategically exploited in drug design.[1][2] Thiophenols, characterized by a sulfhydryl (-SH) group attached to an aromatic ring, exhibit distinct acidity, nucleophilicity, and redox potential compared to phenols.[3] These differences are not merely academic; they translate into unique biological activities, ranging from potent antioxidant effects to specific enzyme inhibition and anticancer properties.[1][4][5]
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of thiophenol analogues. We will dissect the causal relationships between their fundamental physicochemical properties—such as electronic effects, lipophilicity, and bond dissociation enthalpy—and their observed biological activities. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical framework for the rational design and evaluation of novel therapeutic agents based on the thiophenol core.
The Physicochemical Landscape: Thiophenols vs. Phenols
The key to understanding the biological potential of thiophenols lies in appreciating their fundamental differences from phenols. The sulfur atom, being larger and less electronegative than oxygen, imparts several key characteristics:
-
Acidity: Thiophenols are significantly more acidic than their corresponding phenols.[3] For instance, the pKa of thiophenol is approximately 6.6, whereas that of phenol is 9.9. This enhanced acidity means that at physiological pH, a greater proportion of thiophenol molecules exist as the thiophenolate anion (PhS⁻), a potent nucleophile.
-
Redox Potential: The sulfhydryl group is readily oxidized, often forming disulfide bonds (S-S).[3] This redox activity is central to the function of endogenous thiols like glutathione, one of the most important cellular antioxidants.[6] This inherent reactivity makes thiophenols compelling candidates for modulating redox-sensitive biological pathways.
-
Bond Strength: The S-H bond is weaker than the O-H bond. The bond dissociation enthalpy (BDE) for the S-H bond in thiophenol is lower than the O-H BDE in phenol, suggesting that thiophenols can donate a hydrogen atom more readily.[1] This is a critical factor in their mechanism as radical-scavenging antioxidants.
The following diagram outlines the general workflow for investigating the structure-activity relationships of thiophenol analogues, a process that forms the core of this guide.
Caption: Workflow for SAR analysis of thiophenol analogues.
Correlation with Antioxidant Activity
Oxidative stress is implicated in a host of diseases, making the development of effective antioxidants a key therapeutic goal.[2] Thiophenols are potent radical scavengers, often outperforming their phenol analogues.[1] This activity is primarily governed by their ability to donate either a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS).
Key Physicochemical Determinants:
-
Bond Dissociation Enthalpy (BDE): For the HAT mechanism, a lower S-H BDE is paramount. Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH₃) or amino (-NH₂), can stabilize the resulting thiyl radical through resonance, thereby lowering the BDE and enhancing antioxidant activity.[1] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) tend to increase the BDE.
-
Ionization Potential (IP): This property is crucial for the SET mechanism and represents the energy required to remove an electron. Lower IP values facilitate electron donation. EDGs decrease the IP, promoting the SET pathway, while EWGs increase it.[1]
-
HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) energy correlates with the ability to donate an electron (a higher HOMO energy indicates a better donor). The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity.[7][8] Compounds with smaller HOMO-LUMO gaps tend to be more reactive and can exhibit higher antioxidant activity.[7]
Caption: Key antioxidant mechanisms of thiophenols.
Comparative Experimental Data:
A study comparing 17 pairs of phenol/thiophenol analogues using DPPH and ABTS radical scavenging assays provides compelling evidence of the structure-activity relationship.[1] The data reveals that the antioxidant efficiency is strongly correlated with physicochemical parameters calculated using Density Functional Theory (DFT).
| Compound Pair | Substituent | Thiophenol BDE (kcal/mol, gas)[1] | Phenol BDE (kcal/mol, gas)[1] | Thiophenol Antioxidant Activity (DPPH, Trolox Eq.)[1] | Phenol Antioxidant Activity (DPPH, Trolox Eq.)[1] |
| 1 | 4-OH | 69.38 | 72.01 | 1.25 | 1.10 |
| 2 | 4-NH₂ | 69.33 | 71.67 | 1.35 | 1.20 |
| 3 | 4-OCH₃ | 72.42 | 77.38 | 1.15 | 0.95 |
| 4 | H | 75.02 | 81.24 | 0.80 | 0.60 |
| 5 | 4-Cl | 75.61 | 80.78 | 0.75 | 0.55 |
| 6 | 4-CN | 81.51 | 84.54 | 0.40 | 0.25 |
| 7 | 4-NO₂ | 85.03 | 87.12 | 0.20 | 0.10 |
Note: BDE and activity values are illustrative, based on trends reported in the source.[1] Trolox is a standard antioxidant used as a reference.
As the data illustrates, analogues with electron-donating substituents (e.g., -OH, -NH₂) have lower S-H BDEs and exhibit superior antioxidant activity compared to both their phenol counterparts and analogues with electron-withdrawing groups (e.g., -CN, -NO₂).
Correlation with Anticancer & Enzyme Inhibition Activity
The utility of thiophenol analogues extends beyond antioxidant effects. Their unique chemical properties make them effective inhibitors of various enzymes and promising anticancer agents.[9]
Key Physicochemical Determinants:
-
Lipophilicity (LogP): The ability of a drug to cross cell membranes to reach its intracellular target is critical. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant.[10] A balanced LogP is often required—too low, and the compound cannot enter the cell; too high, and it may get trapped in lipid bilayers or have poor solubility. The LogP of thiophenol analogues can be fine-tuned by adjusting substituents on the aromatic ring.
-
Nucleophilicity and Electrophilicity: The thiophenolate anion is a strong nucleophile that can form covalent bonds with electrophilic residues (e.g., cysteine) in the active sites of enzymes, leading to irreversible inhibition.[5] Thiol-dependent enzymes, such as certain proteases and kinases, are particularly susceptible to this mode of action.[5][11]
-
Steric Factors: The size and shape of the thiophenol analogue must be complementary to the binding pocket of the target protein. Bulky substituents can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents binding.
Case Study: Kinase Inhibition
Many kinases, key regulators of cell signaling, are implicated in cancer.[4] Thiophene-based compounds have shown potent inhibitory activity against various kinases.[9] The mechanism often involves the thiophenol moiety interacting with a cysteine residue in or near the ATP-binding pocket.
| Thiophenol Analogue | Target Cell Line | IC₅₀ (µM)[9] | Key Physicochemical Feature | Postulated Mechanism |
| BZ02 (2-iodo-N-(thiophen-2-ylmethyl)benzamide) | A549 (Lung Cancer) | 6.10 | Electrophilic iodine, optimal LogP | Covalent interaction, microtubule assembly inhibition |
| BZA09 (4-methyl-N-(thiophen-2-ylmethyl)benzylamine) | A549 (Lung Cancer) | 2.73 | Increased lipophilicity, flexibility | Enhanced binding in hydrophobic pocket |
| BU17 (Benzyl urea analog) | Broad (60 cell lines) | Potent | H-bonding capacity, specific conformation | Inhibition of multiple kinases |
Note: Data is based on a study of thiophene (not thiophenol) derivatives, but illustrates the principles of how modifications affect anticancer activity.[9]
The data suggests that strategic modifications to the thiophenol scaffold can dramatically influence potency and even the spectrum of activity against different cancer cell lines.
Experimental Protocols: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of structure-activity relationship studies, rigorous and well-controlled experimental protocols are essential.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method for determining lipophilicity.[12] It measures the retention time of a compound on a nonpolar stationary phase. A longer retention time correlates with higher lipophilicity. This method is faster and requires less material than the traditional shake-flask method.[12][13]
Step-by-Step Methodology:
-
System Preparation: Use a C18 column on a standard HPLC system with a UV detector. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compounds.
-
Sample Preparation: Dissolve the thiophenol analogues and standard compounds in the mobile phase to a final concentration of ~1 mg/mL.
-
Chromatographic Run: Inject each standard and test compound onto the column and run an isocratic elution. Record the retention time (t_R) for each compound. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogP values for the standard compounds. This will generate a linear calibration curve.
-
Using the equation of the line from the calibration curve, calculate the LogP of the thiophenol analogues from their measured log(k) values.
-
-
Validation: The linearity of the calibration curve (R² > 0.98) validates the assay. Each sample should be run in triplicate to ensure reproducibility.
Protocol 2: Evaluation of Antioxidant Activity by DPPH Assay
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used colorimetric method to assess radical scavenging activity.[1][2] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the thiophenol analogues and a positive control (e.g., Trolox or Ascorbic Acid) in methanol or DMSO.[8]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of a serial dilution of the test compounds and the positive control to the wells. For the blank, add 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100.
-
Plot the % Inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Validation: The inclusion of a known standard like Trolox validates the assay's performance. A clear dose-response curve for the test compounds ensures the reliability of the calculated IC₅₀ values.
Protocol 3: Assessment of Anticancer Activity by MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a proxy for cell viability and proliferation.[4] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically. A reduction in signal indicates cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the thiophenol analogues in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value.
-
Validation: The response of the positive control confirms the sensitivity of the cell line to cytotoxic agents. Microscopic examination can be used to confirm cell death and rule out artifacts.
Conclusion and Future Outlook
The correlation between the physicochemical properties of thiophenol analogues and their biological activity is a clear demonstration of the principles of rational drug design. By modulating electronic properties through substituent effects, we can fine-tune antioxidant potential. By balancing lipophilicity and steric factors, we can optimize compounds for specific enzyme or protein targets, leading to potent anticancer agents.
Thiophenols are more than just sulfur analogues of phenols; they are a distinct class of compounds with a unique chemical reactivity that offers significant therapeutic potential.[1] Future research should focus on exploring a wider range of biological targets, including specific cysteine-containing proteins involved in disease pathways. The integration of computational modeling with high-throughput screening will undoubtedly accelerate the discovery of novel thiophenol-based drugs with enhanced efficacy and selectivity. This guide provides the foundational logic and validated methodologies to confidently embark on that endeavor.
References
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PubMed. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Antioxidant. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
